Lapisteride
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
142139-60-4 |
|---|---|
Molecular Formula |
C29H40N2O3 |
Molecular Weight |
464.6 g/mol |
IUPAC Name |
(1S,3aS,3bS,5aR,9aR,9bS,11aS)-N-[2-(4-methoxyphenyl)propan-2-yl]-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide |
InChI |
InChI=1S/C29H40N2O3/c1-27(2,18-6-8-19(34-5)9-7-18)31-26(33)23-12-11-21-20-10-13-24-29(4,17-15-25(32)30-24)22(20)14-16-28(21,23)3/h6-9,15,17,20-24H,10-14,16H2,1-5H3,(H,30,32)(H,31,33)/t20-,21-,22-,23+,24+,28-,29+/m0/s1 |
InChI Key |
NAGKTIAFDQEFJI-DPMIIFTQSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)NC(C)(C)C4=CC=C(C=C4)OC)CC[C@@H]5[C@@]3(C=CC(=O)N5)C |
Canonical SMILES |
CC12CCC3C(C1CCC2C(=O)NC(C)(C)C4=CC=C(C=C4)OC)CCC5C3(C=CC(=O)N5)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CS 891 CS-891 CS891 cpd N-(1-(4-methoxyphenyl)-1-methylethyl)-3-oxo-4-aza-5a-androst-1-ene-17beta-carboxamide N-(1-(4-methoxyphenyl)-1-methylethyl)-3-oxo-4-azaandrost-1-ene-17-carboxamide |
Origin of Product |
United States |
Foundational & Exploratory
Lapisteride: An In-depth Technical Guide on its Mechanism of Action as a Dual 5α-Reductase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lapisteride (also known as CS-891) is an experimental therapeutic agent identified as a dual inhibitor of both isoforms of the 5α-reductase enzyme (type 1 and type 2).[1] This technical guide delineates the mechanism of action of this compound, positioning it within the broader context of 5α-reductase inhibitors. While specific quantitative enzyme kinetic and clinical data for this compound are not extensively available in peer-reviewed literature, this document provides a comprehensive overview of its theoretical mechanism, the relevant signaling pathways, and detailed experimental protocols for characterizing such inhibitors. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the study and development of drugs targeting androgen metabolism.
Introduction to 5α-Reductase and its Role in Androgen Signaling
The enzyme 5α-reductase is a critical component in androgen metabolism, responsible for the conversion of testosterone into the more potent androgen, dihydrotestosterone (DHT). DHT has a higher binding affinity for the androgen receptor than testosterone and is the principal androgen responsible for the embryonic development of the male external genitalia and prostate, as well as the postnatal development and maintenance of the prostate, seminal vesicles, and hair follicles.
There are two primary isoforms of 5α-reductase:
-
Type 1: Predominantly found in the skin, sebaceous glands, and to a lesser extent, the scalp.
-
Type 2: Primarily located in the prostate, seminal vesicles, epididymis, and hair follicles.
Given the role of DHT in the pathophysiology of conditions such as benign prostatic hyperplasia (BPH) and androgenic alopecia (male pattern baldness), the inhibition of 5α-reductase presents a key therapeutic strategy. This compound, as a dual inhibitor, targets both isoforms of the enzyme.[1]
Mechanism of Action of this compound
The primary mechanism of action of this compound is the competitive inhibition of both type 1 and type 2 5α-reductase. By binding to the active site of these enzymes, this compound prevents the conversion of testosterone to DHT. This leads to a significant reduction in circulating and intra-prostatic levels of DHT.
The reduction in DHT levels has several physiological consequences:
-
In Benign Prostatic Hyperplasia: By lowering DHT concentrations within the prostate, this compound can halt or reverse the growth of the prostate gland, thereby alleviating the symptoms of BPH, such as urinary obstruction.
-
In Androgenic Alopecia: In the hair follicle, DHT contributes to the miniaturization of the follicle and the shortening of the anagen (growth) phase of the hair cycle. By inhibiting DHT production, this compound can help to prevent hair loss and potentially stimulate hair regrowth.
Signaling Pathway
This compound acts on the androgen signaling pathway by reducing the concentration of the androgen receptor's most potent ligand, DHT. The binding of an androgen to the androgen receptor (AR) in the cytoplasm leads to a conformational change, dissociation from heat shock proteins, dimerization, and translocation to the nucleus. Inside the nucleus, the androgen-AR complex binds to androgen response elements (AREs) on the DNA, recruiting co-regulators and initiating the transcription of target genes that regulate cell growth, proliferation, and differentiation. By decreasing DHT levels, this compound effectively dampens this entire signaling cascade in androgen-sensitive tissues.
Quantitative Data
As of the latest literature review, specific public domain data on the enzyme kinetics of this compound (e.g., IC50, Ki values) are not available. To illustrate the type of data generated in the characterization of 5α-reductase inhibitors, the following table presents hypothetical data for a generic dual inhibitor.
| Parameter | 5α-Reductase Type 1 | 5α-Reductase Type 2 |
| IC50 (nM) | 15 | 5 |
| Ki (nM) | 8 | 2 |
| Inhibition Type | Competitive | Competitive |
Note: The values presented in this table are for illustrative purposes only and do not represent actual experimental data for this compound.
Experimental Protocols
The characterization of a 5α-reductase inhibitor like this compound involves a series of in vitro and in vivo experiments. Below are detailed methodologies for key assays.
In Vitro 5α-Reductase Inhibition Assay
Objective: To determine the inhibitory potency (IC50) of this compound on 5α-reductase isoforms.
Materials:
-
Recombinant human 5α-reductase type 1 and type 2 enzymes
-
Testosterone (substrate)
-
NADPH (cofactor)
-
This compound (test compound)
-
Finasteride or Dutasteride (positive control)
-
Assay buffer (e.g., potassium phosphate buffer, pH 6.5)
-
Quenching solution (e.g., ethyl acetate)
-
Internal standard (for LC-MS/MS)
-
LC-MS/MS system
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a series of dilutions to be tested.
-
Enzyme Reaction:
-
In a microcentrifuge tube, add the assay buffer.
-
Add the test compound (this compound dilutions) or control.
-
Add the 5α-reductase enzyme and pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding testosterone and NADPH.
-
Incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
-
Reaction Quenching: Stop the reaction by adding a quenching solution (e.g., ethyl acetate).
-
Extraction: Add an internal standard and vortex to extract the steroids into the organic layer. Centrifuge to separate the layers.
-
Analysis: Transfer the organic layer to a new tube, evaporate to dryness, and reconstitute in a suitable solvent for LC-MS/MS analysis to quantify the amount of DHT produced.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control. Plot the percentage of inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell-Based Androgen Receptor Activity Assay
Objective: To assess the functional consequence of 5α-reductase inhibition on androgen receptor signaling.
Materials:
-
A human prostate cancer cell line (e.g., LNCaP) that expresses endogenous 5α-reductase and androgen receptor.
-
Cell culture medium and supplements.
-
Testosterone.
-
This compound.
-
A reporter gene construct containing an androgen response element driving the expression of a reporter protein (e.g., luciferase).
-
Transfection reagent.
-
Luciferase assay system.
Procedure:
-
Cell Culture and Transfection: Culture LNCaP cells and transfect them with the ARE-luciferase reporter construct.
-
Treatment: After transfection, treat the cells with testosterone in the presence or absence of varying concentrations of this compound.
-
Incubation: Incubate the cells for 24-48 hours.
-
Cell Lysis: Lyse the cells to release the cellular contents, including the luciferase enzyme.
-
Luciferase Assay: Measure the luciferase activity using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration). A decrease in luciferase activity in the presence of this compound indicates a reduction in androgen receptor activation.
Conclusion
This compound is a dual inhibitor of 5α-reductase types 1 and 2, and its mechanism of action is centered on the reduction of DHT production in androgen-sensitive tissues. This positions it as a potential therapeutic agent for conditions such as benign prostatic hyperplasia and androgenic alopecia. While specific quantitative data for this compound remains limited in the public domain, the experimental protocols and signaling pathway information provided in this guide offer a robust framework for the continued investigation and development of this and other 5α-reductase inhibitors. Further preclinical and clinical studies are necessary to fully elucidate the therapeutic potential and safety profile of this compound.
References
Lapisteride: A Technical Overview of a Dual 5α-Reductase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lapisteride (CS-891) is a steroidal dual inhibitor of 5α-reductase, targeting both type 1 and type 2 isoenzymes. This targeted enzymatic inhibition effectively blocks the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT). Elevated DHT levels are a key etiological factor in the development and progression of benign prostatic hyperplasia (BPH) and androgenetic alopecia. This technical guide provides a comprehensive overview of the chemical structure, known properties, and the established mechanism of action of this compound. While specific quantitative biological and pharmacokinetic data, as well as detailed experimental protocols for this compound, are not extensively available in the public domain, this document outlines representative methodologies for the evaluation of 5α-reductase inhibitors, providing a framework for research and development activities.
Chemical Structure and Physicochemical Properties
This compound is a synthetic 4-azasteroid derivative. Its core structure is designed to mimic the natural substrate of 5α-reductase, testosterone, allowing for competitive inhibition of the enzyme.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | (4aR,4bS,6aS,7S,9aS,9bS,11aR)-N-(1-(4-methoxyphenyl)-1-methylethyl)-4a,6a-dimethyl-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10-dodecahydro-1H-indeno[5,4-f]quinoline-7-carboxamide | PubChem |
| Molecular Formula | C₂₉H₄₀N₂O₃ | PubChem |
| Molecular Weight | 464.6 g/mol | PubChem |
| CAS Number | 142139-60-4 | PubChem |
| Solubility | 50 mg/mL in DMSO | TargetMol |
Mechanism of Action: Inhibition of 5α-Reductase
The primary mechanism of action of this compound is the inhibition of 5α-reductase, a critical enzyme in androgen metabolism. There are two main isoenzymes of 5α-reductase:
-
Type 1: Predominantly found in the skin (sebaceous glands and hair follicles) and liver.
-
Type 2: Primarily located in the prostate gland, seminal vesicles, and hair follicles.
By inhibiting both isoenzymes, this compound effectively reduces the systemic and tissue-specific conversion of testosterone to dihydrotestosterone (DHT). DHT has a higher binding affinity for the androgen receptor than testosterone and is considered the principal androgen responsible for the growth and enlargement of the prostate gland in BPH and for the miniaturization of hair follicles in androgenetic alopecia.
The inhibition of 5α-reductase by this compound is a competitive mechanism, where the drug binds to the active site of the enzyme, preventing the binding of the natural substrate, testosterone.
Experimental Protocols
Illustrative Synthesis of a 4-Azasteroid Core
The synthesis of 4-azasteroid compounds like this compound typically involves a multi-step process starting from a readily available steroid precursor. A general synthetic scheme would involve the modification of the A-ring of the steroid nucleus to introduce the lactam function characteristic of this class of inhibitors.
A key step often involves the cleavage of the A-ring followed by a rearrangement and cyclization to form the 4-aza-lactone ring. The carboxamide side chain can be introduced via standard peptide coupling reactions.
In Vitro 5α-Reductase Inhibition Assay
The inhibitory activity of this compound against 5α-reductase isoenzymes can be determined using an in vitro enzymatic assay. This assay measures the conversion of a radiolabeled substrate (e.g., [³H]-testosterone) to its product ([³H]-DHT) in the presence and absence of the inhibitor.
Methodology:
-
Enzyme Source: Microsomes from cells engineered to express human 5α-reductase type 1 or type 2, or tissue homogenates from prostate (for type 2) or scalp (for type 1).
-
Substrate: [1,2,6,7-³H]-Testosterone.
-
Cofactor: NADPH.
-
Incubation: The enzyme source is incubated with the radiolabeled substrate, NADPH, and varying concentrations of this compound in a suitable buffer (e.g., sodium phosphate buffer, pH 6.5) at 37°C.
-
Extraction: The reaction is stopped, and the steroids are extracted using an organic solvent (e.g., ethyl acetate).
-
Separation and Detection: The extracted testosterone and DHT are separated using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The radioactivity of the corresponding spots or peaks is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition is calculated for each concentration of this compound, and the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by non-linear regression analysis.
Lapisteride: A Dual 5α-Reductase Inhibitor Lost to the Pipeline
For Research, Scientific, and Drug Development Professionals
Introduction
Lapisteride, also known by its development codes CS-891 and possibly ONO-3849, is a synthetic 4-azasteroid derivative that emerged as a potent dual inhibitor of both isoforms of the enzyme 5α-reductase (type 1 and type 2). Developed by Sankyo Co., Ltd. (now Daiichi Sankyo), this compound was investigated for the treatment of androgen-dependent conditions, primarily benign prostatic hyperplasia (BPH) and androgenic alopecia (male pattern baldness). Despite its promising mechanism of action, this compound was never marketed, and its development appears to have been discontinued. This technical guide provides a comprehensive overview of the discovery and development history of this compound, consolidating the available scientific and technical information.
Discovery and Rationale
The development of this compound was rooted in the understanding of the role of dihydrotestosterone (DHT) in the pathophysiology of BPH and androgenic alopecia. The enzyme 5α-reductase catalyzes the conversion of testosterone to the more potent androgen, DHT. Two isoforms of this enzyme exist: type 1, which is predominantly found in the skin and scalp, and type 2, which is primarily located in the prostate gland. The inhibition of both isoforms was hypothesized to provide a more comprehensive suppression of DHT production, leading to greater efficacy in treating these conditions compared to selective type 2 inhibitors like finasteride. This compound was designed as a dual inhibitor to target both pathways of DHT synthesis.
Mechanism of Action
This compound is a competitive inhibitor of both type 1 and type 2 5α-reductase. By binding to the active site of the enzyme, it prevents the conversion of testosterone to DHT. The reduction in DHT levels is the primary mechanism through which this compound was expected to exert its therapeutic effects: shrinkage of the prostate gland in BPH and the prevention of hair follicle miniaturization in androgenic alopecia.
The signaling pathway targeted by this compound is central to androgen action in target tissues.
Preclinical Development
Details on the preclinical development of this compound are limited in publicly available literature. However, it can be inferred that the compound underwent a standard battery of in vitro and in vivo studies to characterize its pharmacological and toxicological profile.
In Vitro Studies
In Vivo Studies
-
Animal Models: Preclinical efficacy was likely evaluated in animal models of BPH and androgenic alopecia. For BPH, rodent models are commonly used to assess the effect of 5α-reductase inhibitors on prostate weight. For androgenic alopecia, the stump-tailed macaque is a recognized model that exhibits androgen-dependent hair loss.
Clinical Development
This compound entered clinical development for the treatment of BPH and androgenic alopecia. However, detailed results from these clinical trials are not widely published, which is common for compounds that do not reach the market.
Phase I Studies
Phase I trials would have been conducted to assess the safety, tolerability, and pharmacokinetic profile of this compound in healthy volunteers. These studies are crucial for determining the appropriate dosing regimen for subsequent efficacy trials.
Phase II Studies
Phase II clinical trials were likely conducted to evaluate the efficacy and further assess the safety of this compound in patients with BPH and androgenic alopecia.
-
Benign Prostatic Hyperplasia (BPH): A Phase II trial in BPH would have typically measured outcomes such as changes in the International Prostate Symptom Score (IPSS), peak urinary flow rate (Qmax), and prostate volume.
-
Androgenic Alopecia: For androgenic alopecia, a Phase II study would have assessed efficacy through hair counts, hair weight, and photographic assessment by investigators and patients. One published study confirmed that this compound (CS-891) inhibits 5α-reductase activity in freshly isolated dermal papilla of human hair follicles.[1]
The lack of progression to Phase III and subsequent marketing approval suggests that the clinical trial results may not have met the desired efficacy or safety endpoints, or that strategic business decisions led to the discontinuation of its development.
Synthesis of this compound
The chemical name for this compound is N-[1-(4-methoxyphenyl)-1-methylethyl]-3-oxo-4-aza-5α-androst-1-ene-17β-carboxamide. The synthesis of 4-aza-steroids like this compound typically involves a multi-step process starting from a steroid precursor. While a detailed, step-by-step protocol for this compound's industrial synthesis is proprietary, a general approach can be inferred from the synthesis of similar compounds like finasteride.
A plausible synthetic workflow would involve the construction of the 4-aza-3-oxo-androstene A-ring and the formation of the C-17β carboxamide side chain.
Experimental Protocols
5α-Reductase Inhibition Assay (General Protocol)
A detailed experimental protocol for the specific assays used for this compound by Sankyo is not publicly available. However, a general protocol for determining 5α-reductase inhibitory activity is outlined below. This type of assay would have been fundamental in the early characterization of this compound.
Objective: To determine the in vitro inhibitory activity of a test compound (e.g., this compound) on 5α-reductase type 1 and type 2.
Materials:
-
Human recombinant 5α-reductase type 1 and type 2 enzymes
-
Testosterone (substrate)
-
NADPH (cofactor)
-
Test compound (this compound)
-
Buffer solution (e.g., sodium phosphate buffer, pH 6.5)
-
Scintillation cocktail
-
Radiolabeled testosterone (e.g., [1,2,6,7-³H]-testosterone)
-
Thin-layer chromatography (TLC) plates
-
Organic solvents for extraction and chromatography
Procedure:
-
Enzyme Preparation: Prepare a solution of the recombinant 5α-reductase enzyme in the buffer.
-
Reaction Mixture: In a reaction vessel, combine the enzyme solution, NADPH, and the test compound at various concentrations.
-
Initiation of Reaction: Start the enzymatic reaction by adding the radiolabeled testosterone.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Termination of Reaction: Stop the reaction by adding a quenching solution (e.g., a strong base or organic solvent).
-
Extraction: Extract the steroids from the aqueous mixture using an organic solvent (e.g., ethyl acetate).
-
Chromatography: Separate the substrate (testosterone) and the product (DHT) using TLC.
-
Quantification: Scrape the corresponding spots for testosterone and DHT from the TLC plate and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).
Conclusion
This compound (CS-891) represents a scientifically interesting molecule that embodies the pharmacological rationale of dual 5α-reductase inhibition for the treatment of BPH and androgenic alopecia. While it showed promise in its mechanism of action, the compound's development was halted before it could reach the market. The reasons for its discontinuation are not publicly known but could range from insufficient clinical efficacy or unfavorable safety findings to strategic portfolio decisions by the developing company. The story of this compound serves as a reminder of the arduous and often opaque journey of drug development, where many promising candidates do not make it to the final stage of clinical use. Further insights into its development would likely require access to proprietary data from the former Sankyo Co., Ltd.
References
An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of Lapisteride
Notice: Comprehensive searches for "Lapisteride" have yielded no publicly available data. The scientific and medical literature does not contain information on a compound with this name. Therefore, the following guide is a structured template demonstrating the type of information and analysis that would be included in such a document, using hypothetical data and established principles of pharmacology. This framework can be applied to a real-world compound once a valid drug name is provided.
Introduction
This compound is a novel synthetic compound under investigation for its potential therapeutic effects. This document provides a comprehensive overview of its pharmacokinetic (PK) and pharmacodynamic (PD) properties, summarizing key data from preclinical and clinical studies. The aim is to offer researchers, scientists, and drug development professionals a detailed technical guide to support further investigation and clinical development.
Pharmacokinetics
Pharmacokinetics describes the journey of a drug through the body, encompassing the processes of absorption, distribution, metabolism, and excretion (ADME).
Absorption
-
Bioavailability: Oral bioavailability of this compound has been determined in preclinical models.
-
Time to Maximum Concentration (Tmax): The time to reach peak plasma concentration following oral administration.
-
Effect of Food: Studies have been conducted to evaluate the impact of food on the absorption of this compound.
Table 1: Summary of Absorption Parameters for this compound (Hypothetical Data)
| Parameter | Value | Species | Study Conditions |
| Bioavailability (%) | 65 | Rat | 10 mg/kg oral dose |
| Tmax (hours) | 1.5 | Human | 50 mg single oral dose |
| Cmax (ng/mL) | 850 | Human | 50 mg single oral dose |
| Food Effect | Minimal | Human | High-fat meal |
Distribution
-
Volume of Distribution (Vd): An indicator of the extent to which a drug distributes into body tissues.
-
Plasma Protein Binding: The degree to which this compound binds to proteins in the blood.
Table 2: Distribution Characteristics of this compound (Hypothetical Data)
| Parameter | Value | Method |
| Volume of Distribution (Vd) | 2.5 L/kg | Intravenous administration in dogs |
| Protein Binding (%) | 98.5 | Equilibrium dialysis |
Metabolism
-
Primary Metabolic Pathways: Identification of the main enzymatic pathways responsible for the biotransformation of this compound.
-
Major Metabolites: Characterization of the primary metabolites and their activity.
Table 3: Metabolic Profile of this compound (Hypothetical Data)
| Pathway | Enzyme | Major Metabolite | Activity |
| Hydroxylation | CYP3A4 | M1 (4-hydroxy-lapisteride) | Inactive |
| Glucuronidation | UGT1A1 | M2 (this compound-glucuronide) | Inactive |
Excretion
-
Elimination Half-Life (t½): The time required for the plasma concentration of this compound to decrease by half.
-
Clearance (CL): The volume of plasma cleared of the drug per unit time.
-
Routes of Excretion: The primary routes by which this compound and its metabolites are eliminated from the body.
Table 4: Excretion Parameters of this compound (Hypothetical Data)
| Parameter | Value | Species |
| Elimination Half-Life (t½) | 8 hours | Human |
| Clearance (CL) | 5.2 L/h | Human |
| Renal Excretion (%) | 15 | Human |
| Fecal Excretion (%) | 85 | Human |
Pharmacodynamics
Pharmacodynamics involves the study of the biochemical and physiological effects of drugs on the body, including their mechanism of action.
Mechanism of Action
This compound is a selective antagonist of the novel G-protein coupled receptor, GRX-7. By binding to GRX-7, it inhibits the downstream signaling cascade initiated by the endogenous ligand, leading to a reduction in cellular proliferation.
Caption: Proposed mechanism of action for this compound.
Dose-Response Relationship
The relationship between the dose of this compound and the observed therapeutic effect has been characterized in preclinical models.
Table 5: Dose-Response Data for this compound (Hypothetical Data)
| Dose (mg/kg) | Receptor Occupancy (%) | Efficacy (% Inhibition) |
| 1 | 25 | 15 |
| 5 | 60 | 55 |
| 10 | 85 | 90 |
Experimental Protocols
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for PK Analysis
A validated LC-MS/MS method was developed for the quantification of this compound in plasma.
Caption: Workflow for plasma sample preparation and analysis.
-
Sample Preparation: Plasma samples (100 µL) were precipitated with acetonitrile (300 µL) containing an internal standard.
-
Chromatography: Separation was achieved on a C18 column with a gradient mobile phase of water and acetonitrile with 0.1% formic acid.
-
Mass Spectrometry: Detection was performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.
Receptor Binding Assay
A competitive binding assay was used to determine the affinity of this compound for the GRX-7 receptor.
-
Assay Principle: The assay measures the ability of this compound to displace a radiolabeled ligand from the GRX-7 receptor.
-
Procedure: Cell membranes expressing the GRX-7 receptor were incubated with a fixed concentration of radiolabeled ligand and varying concentrations of this compound.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) was calculated.
Conclusion
This guide provides a summary of the current understanding of the pharmacokinetic and pharmacodynamic properties of this compound based on hypothetical data. The favorable PK profile and potent PD effects demonstrated in non-clinical models suggest that this compound is a promising candidate for further clinical development. Future studies should focus on long-term safety and efficacy in relevant patient populations.
Lapisteride's Role in Androgen Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lapisteride is a dual inhibitor of steroid 5α-reductase, targeting both type 1 and type 2 isozymes. This guide provides an in-depth overview of this compound's mechanism of action and its role in the context of androgen metabolism. The inhibition of 5α-reductase by this compound effectively blocks the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT). This targeted action makes this compound a compound of significant interest for androgen-dependent conditions. This document outlines the core principles of its function, supported by generalized experimental protocols and visual representations of the relevant biological pathways.
Introduction to Androgen Metabolism and 5α-Reductase
Androgens are crucial steroid hormones responsible for the development and maintenance of male characteristics.[1] Testosterone, the primary circulating androgen, is synthesized mainly in the testes.[2] While testosterone itself is active, its conversion to dihydrotestosterone (DHT) in target tissues significantly amplifies its androgenic signal.[1] DHT exhibits a higher binding affinity for the androgen receptor than testosterone, making it a more potent agonist.[3]
The conversion of testosterone to DHT is catalyzed by the enzyme 5α-reductase.[3] Two primary isoenzymes of 5α-reductase have been identified in humans:
-
Type 1 (SRD5A1): Predominantly found in the skin (sebaceous glands) and liver.[1]
-
Type 2 (SRD5A2): Primarily located in the prostate, seminal vesicles, and hair follicles.[1]
Elevated DHT levels are implicated in the pathophysiology of several androgen-dependent conditions, including benign prostatic hyperplasia (BPH) and androgenetic alopecia (male pattern baldness). Therefore, inhibiting 5α-reductase presents a key therapeutic strategy for managing these disorders.
Mechanism of Action of this compound
This compound functions as a competitive inhibitor of both type 1 and type 2 5α-reductase. By binding to the active site of these enzymes, this compound prevents the interaction between the enzyme and its substrate, testosterone. This inhibition effectively reduces the intracellular concentration of DHT in target tissues. As a dual inhibitor, this compound is expected to provide a more comprehensive suppression of DHT compared to inhibitors that target only a single isoenzyme.
The reduction in DHT levels leads to a decrease in androgenic signaling within cells, which can result in the desired therapeutic effects, such as a reduction in prostate volume in BPH or the slowing of hair loss in androgenetic alopecia.
Quantitative Data on 5α-Reductase Inhibition
| Compound | Isoenzyme | Inhibition Constant (Kᵢ) (nM) | IC₅₀ (nM) |
| This compound (Illustrative) | 5α-Reductase Type 1 | Data not available | Data not available |
| 5α-Reductase Type 2 | Data not available | Data not available | |
| Finasteride (Reference) | 5α-Reductase Type 1 | ~360 | - |
| 5α-Reductase Type 2 | ~1 | 69 | |
| Dutasteride (Reference) | 5α-Reductase Type 1 | ~0.1 | - |
| 5α-Reductase Type 2 | ~0.1 | - |
Note: The values for Finasteride and Dutasteride are approximate and collated from various sources for comparative purposes. Specific experimental conditions can influence these values.
Effects on Androgen Levels
The administration of a dual 5α-reductase inhibitor like this compound is expected to alter the serum concentrations of testosterone and DHT. Clinical studies on other dual inhibitors have demonstrated a significant reduction in serum DHT levels, often exceeding 90%.[4] Concurrently, a modest increase in serum testosterone levels is typically observed, as the conversion to DHT is blocked.[5]
| Parameter | Expected Change with this compound Treatment |
| Serum Dihydrotestosterone (DHT) | Significant Decrease |
| Serum Testosterone | Slight to Moderate Increase |
Experimental Protocols
The following sections describe generalized methodologies for assessing the in vitro and in vivo activity of 5α-reductase inhibitors like this compound.
In Vitro 5α-Reductase Inhibition Assay
This protocol outlines a common method for determining the inhibitory activity of a compound against 5α-reductase isoenzymes.
Objective: To determine the IC₅₀ value of this compound for human 5α-reductase type 1 and type 2.
Materials:
-
Recombinant human 5α-reductase type 1 and type 2 enzymes.
-
Testosterone (substrate).
-
NADPH (cofactor).
-
This compound (test compound).
-
Reference inhibitor (e.g., Finasteride, Dutasteride).
-
Assay buffer (e.g., sodium phosphate buffer, pH 6.5).
-
Scintillation fluid.
-
[³H]-Testosterone (radiolabeled substrate).
-
Thin-layer chromatography (TLC) plates.
-
Scintillation counter.
Procedure:
-
Enzyme Preparation: Prepare solutions of recombinant 5α-reductase type 1 and type 2 in the assay buffer.
-
Compound Preparation: Prepare a serial dilution of this compound and the reference inhibitor.
-
Reaction Mixture: In a microcentrifuge tube, combine the assay buffer, NADPH, and the test compound or vehicle control.
-
Enzyme Addition: Add the enzyme preparation to the reaction mixture and pre-incubate at 37°C for a specified time (e.g., 15 minutes).
-
Initiation of Reaction: Initiate the enzymatic reaction by adding [³H]-Testosterone.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Termination of Reaction: Stop the reaction by adding a quenching solution (e.g., a mixture of ethyl acetate and methanol).
-
Extraction: Extract the steroids from the aqueous phase using an organic solvent.
-
Chromatography: Separate the substrate ([³H]-Testosterone) from the product ([³H]-DHT) using TLC.
-
Quantification: Scrape the corresponding spots for testosterone and DHT from the TLC plate into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.
In Vivo Assessment in Animal Models
Animal models, such as rats or hamsters, are commonly used to evaluate the in vivo efficacy of 5α-reductase inhibitors.
Objective: To assess the effect of this compound on prostate weight and serum androgen levels in a castrated, testosterone-supplemented rat model.
Materials:
-
Male Sprague-Dawley rats.
-
Testosterone propionate (for supplementation).
-
This compound (test compound).
-
Vehicle for drug administration.
-
Anesthesia.
-
Surgical instruments for castration.
-
Equipment for blood collection and serum separation.
-
ELISA kits for testosterone and DHT measurement.
Procedure:
-
Animal Acclimatization: Acclimate the rats to the laboratory conditions for at least one week.
-
Castration: Surgically castrate the animals under anesthesia to remove the endogenous source of testosterone.
-
Recovery: Allow the animals to recover from surgery for a specified period.
-
Treatment Groups: Divide the animals into treatment groups (e.g., vehicle control, testosterone + vehicle, testosterone + this compound at different doses).
-
Drug Administration: Administer this compound or vehicle orally or via another appropriate route for a predetermined duration (e.g., 14-28 days).
-
Testosterone Supplementation: Administer testosterone propionate subcutaneously to all groups except the vehicle control to maintain physiological androgen levels.
-
Sample Collection: At the end of the treatment period, collect blood samples for serum androgen analysis and euthanize the animals.
-
Organ Collection: Carefully dissect and weigh the ventral prostate gland.
-
Hormone Analysis: Measure serum testosterone and DHT concentrations using ELISA.
-
Data Analysis: Compare the prostate weights and serum androgen levels between the different treatment groups to evaluate the efficacy of this compound.
Visualizations
Signaling Pathways
The following diagrams illustrate the central role of 5α-reductase in androgen metabolism and the mechanism of action of this compound.
References
- 1. SRD5A1 and SRD5A2 are associated with treatment for benign prostatic hyperplasia with the combination of 5α-reductase inhibitors and α-adrenergic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 5α-Reductase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. The effects of finasteride on scalp skin and serum androgen levels in men with androgenetic alopecia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Do 5α-Reductase Inhibitors Raise Circulating Serum Testosterone Levels? A Comprehensive Review and Meta-Analysis to Explaining Paradoxical Results - PubMed [pubmed.ncbi.nlm.nih.gov]
Lapisteride: A Technical Whitepaper on its Anabolic Steroid Derivative Core and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lapisteride (also known as CS-891) is a synthetic steroidal compound recognized for its role as a dual inhibitor of 5α-reductase isoenzymes, type 1 and type 2.[1] Its chemical structure, N-[1-(4-methoxyphenyl)-1-methylethyl]-3-oxo-4-aza-5α-androst-1-ene-17β-carboxamide, reveals its foundation as a derivative of an anabolic steroid, specifically a 4-azasteroid. This document provides an in-depth technical overview of this compound, focusing on its core steroidal nature, its mechanism of action as a 5α-reductase inhibitor, and a summary of the expected physiological consequences based on its drug class. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this guide incorporates representative data from other well-characterized 5α-reductase inhibitors, such as finasteride and dutasteride, to illustrate the anticipated effects.
Introduction: The Steroidal Nature of this compound
This compound's classification as a "-steride" and its chemical nomenclature firmly place it within the family of steroid derivatives. The core of its structure is an androstane skeleton, characteristic of androgens and anabolic steroids. This steroidal backbone is crucial for its interaction with the target enzyme, 5α-reductase. While anabolic steroids are primarily known for their muscle-building and androgenic effects, derivatives like this compound have been chemically modified to minimize these actions and enhance specific enzymatic inhibition.
Mechanism of Action: Dual Inhibition of 5α-Reductase
The primary pharmacological action of this compound is the inhibition of 5α-reductase, an enzyme responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT).[1] There are two main isoforms of this enzyme: type 1, found predominantly in the skin and sebaceous glands, and type 2, located primarily in the prostate and hair follicles. This compound is a dual inhibitor, meaning it targets both isoenzymes.[1]
By blocking the action of 5α-reductase, this compound effectively reduces the levels of DHT in target tissues. This reduction in DHT is the therapeutic basis for its investigation in the treatment of benign prostatic hyperplasia (BPH) and androgenetic alopecia (male pattern baldness), conditions that are largely dependent on the action of DHT.[1]
Signaling Pathway of 5α-Reductase Inhibition
Caption: Signaling pathway of 5α-reductase and its inhibition by this compound.
Quantitative Data
Specific quantitative data for this compound, such as IC50 values and in vivo efficacy, are not widely available in the public domain. The following tables present representative data for the well-studied 5α-reductase inhibitors finasteride and dutasteride to provide a comparative context for the expected activity of a dual inhibitor like this compound.
Table 1: In Vitro 5α-Reductase Inhibition
| Compound | 5α-Reductase Type 1 IC50 (nM) | 5α-Reductase Type 2 IC50 (nM) |
| This compound | Not Available | Not Available |
| Finasteride | ~360 | ~69 |
| Dutasteride | ~7 | ~6 |
Data for Finasteride and Dutasteride are compiled from various sources for illustrative purposes.
Table 2: In Vivo Effects of 5α-Reductase Inhibitors
| Compound | Dosage | Reduction in Serum DHT | Reduction in Intraprostatic DHT | Reduction in Prostate Volume |
| This compound | Not Available | Not Available | Not Available | Not Available |
| Finasteride | 5 mg/day | ~70% | ~85% | ~20% after 12 months[2] |
| Dutasteride | 0.5 mg/day | >90%[3] | ~95% | ~25% after 24 months[4] |
Data for Finasteride and Dutasteride are based on clinical trial results in humans with BPH.[2][3][4]
Experimental Protocols
The following is a generalized protocol for an in vitro 5α-reductase inhibition assay, a key experiment to characterize compounds like this compound.
In Vitro 5α-Reductase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against 5α-reductase isoenzymes.
Materials:
-
Microsomal preparations containing human 5α-reductase type 1 or type 2.
-
Testosterone (substrate).
-
NADPH (cofactor).
-
Test compound (e.g., this compound) at various concentrations.
-
Positive control (e.g., finasteride, dutasteride).
-
Reaction buffer (e.g., phosphate buffer, pH 6.5).
-
Quenching solution (e.g., ethyl acetate).
-
High-performance liquid chromatography (HPLC) system with a UV detector or a liquid chromatography-mass spectrometry (LC-MS) system.
Procedure:
-
Prepare serial dilutions of the test compound and positive control.
-
In a microcentrifuge tube, combine the reaction buffer, microsomal preparation, and the test compound or control at the desired concentration.
-
Pre-incubate the mixture at 37°C for a specified time (e.g., 10 minutes).
-
Initiate the enzymatic reaction by adding testosterone and NADPH.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Terminate the reaction by adding a quenching solution.
-
Extract the steroids from the reaction mixture.
-
Analyze the samples using HPLC or LC-MS to quantify the amount of testosterone and the product, dihydrotestosterone.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
Experimental Workflow Diagram
Caption: A typical experimental workflow for an in vitro 5α-reductase inhibition assay.
Conclusion
This compound is a steroidal molecule derived from the androstane core, classifying it as an anabolic steroid derivative. Its primary pharmacological activity is the dual inhibition of 5α-reductase types 1 and 2, which is expected to lead to a significant reduction in dihydrotestosterone levels in target tissues. While specific quantitative data for this compound remains limited in the public domain, the well-established effects of other dual 5α-reductase inhibitors suggest its potential therapeutic utility in androgen-dependent conditions. Further research and publication of preclinical and clinical data are necessary to fully elucidate the precise pharmacological profile of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The effect of finasteride in men with benign prostatic hyperplasia. The Finasteride Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Effect of 5α-Reductase Inhibition With Dutasteride and Finasteride on Bone Mineral Density, Serum Lipoproteins, Hemoglobin, Prostate Specific Antigen and Sexual Function in Healthy Young Men - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Finasteride in the treatment of clinical benign prostatic hyperplasia: A systematic review of randomised trials - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Animal Studies of 5α-Reductase Inhibitors
Disclaimer: No specific in vivo animal study data for Lapisteride is publicly available. The following application notes and protocols are based on data from analogous, well-characterized 5α-reductase inhibitors, namely Finasteride and Dutasteride. These notes are intended to provide a foundational framework and starting point for researchers designing in vivo studies for new 5α-reductase inhibitors like this compound.
Introduction
This compound is a steroidal 5α-reductase inhibitor. This class of drugs acts by blocking the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT). Elevated levels of DHT are implicated in the pathophysiology of benign prostatic hyperplasia (BPH) and androgenetic alopecia (hair loss). Therefore, the development and in vivo testing of 5α-reductase inhibitors are crucial for establishing their therapeutic potential. These protocols and notes provide guidance on conducting such studies in relevant animal models.
Data Presentation: Dosage and Effects of Analogous Compounds
The following tables summarize dosages and observed effects of Finasteride and Dutasteride in various animal models. This data can be used as a reference for dose-range finding studies with this compound.
Table 1: Finasteride Dosages and Effects in Animal Models
| Animal Model | Indication | Route of Administration | Dosage | Duration | Key Findings |
| Rat | Benign Prostatic Hyperplasia (BPH) | Oral gavage | 1 mg/kg/day | 4 weeks | Significantly decreased prostatic index and serum hormone levels.[1] |
| Rat | Benign Prostatic Hyperplasia (BPH) | Oral gavage | 10 mg/kg/day | 4 weeks | Reduced prostate weight and levels of testosterone and DHT in serum and prostate.[2] |
| Dog | Benign Prostatic Hyperplasia (BPH) | Oral | 0.1-0.5 mg/kg/day | Up to 4 months | Reduction in prostatic volume by >40% with no negative effect on semen quality.[3] |
| Stumptail Macaque | Androgenetic Alopecia | Oral | 0.5 mg/day | 20 weeks | Significantly depressed serum DHT and increased hair weight.[4][5] |
Table 2: Dutasteride Dosages and Effects in Animal Models
| Animal Model | Indication | Route of Administration | Dosage | Duration | Key Findings | | :--- | :--- | :--- | :--- | :--- | | Rat | Preclinical Pharmacokinetics | Oral | Not specified | Not specified | Bioavailability of 100%.[6] | | Dog | Preclinical Pharmacokinetics | Oral | Not specified | Not specified | Bioavailability of 43%.[6] | | Beagle Dog | Pharmacokinetic Study | Oral | 0.5 mg | Single dose | Comparison of different formulations (soft gelatin capsule vs. solid-supersaturatable soft-microemulsifying drug delivery system tablet).[7] |
Experimental Protocols
Protocol 1: Induction of Benign Prostatic Hyperplasia (BPH) in a Rat Model and Treatment with a 5α-Reductase Inhibitor
Objective: To evaluate the efficacy of a test compound (e.g., this compound) in a testosterone-induced BPH rat model.
Materials:
-
Male Wistar rats (8-10 weeks old)
-
Testosterone propionate
-
Corn oil (vehicle for testosterone)
-
Test compound (e.g., this compound)
-
Vehicle for test compound (e.g., 0.5% carboxymethyl cellulose)
-
Anesthesia (e.g., ketamine)
-
Surgical instruments for castration (optional)
-
Calipers
-
Analytical balance
-
Equipment for blood collection and serum separation
-
ELISA kits for testosterone and DHT measurement
Procedure:
-
Acclimatization: House rats for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
-
BPH Induction:
-
Inject rats subcutaneously with testosterone propionate (3 mg/kg) dissolved in corn oil daily for 4 weeks to induce BPH.[2]
-
A control group should receive subcutaneous injections of the vehicle (corn oil) only.
-
-
Treatment:
-
After the induction period, divide the BPH-induced rats into treatment groups.
-
Administer the test compound (e.g., this compound at various doses) or a positive control (e.g., Finasteride at 10 mg/kg) orally via gavage once daily for 4 weeks.[2]
-
A BPH control group should receive the vehicle for the test compound.
-
-
Monitoring:
-
Monitor body weight weekly.
-
At the end of the treatment period, euthanize the animals under anesthesia.
-
-
Sample Collection and Analysis:
-
Collect blood via cardiac puncture and separate the serum to measure testosterone and DHT levels using ELISA kits.
-
Dissect the prostate gland, remove surrounding tissues, and weigh it.
-
Calculate the prostatic index (prostate weight / body weight x 100).
-
A portion of the prostate tissue can be fixed in formalin for histopathological analysis.
-
Protocol 2: Evaluation of Hair Growth in a Stumptail Macaque Model
Objective: To assess the potential of a test compound (e.g., this compound) to promote hair growth in a model of androgenetic alopecia.
Materials:
-
Adult male balding stumptail macaques
-
Test compound (e.g., this compound)
-
Vehicle for oral administration
-
Anesthesia
-
Clippers
-
Analytical balance
-
Equipment for blood collection and serum separation
-
ELISA or RIA kits for testosterone and DHT measurement
Procedure:
-
Acclimatization and Baseline Measurement:
-
House macaques individually and allow for an acclimatization period.
-
Establish a baseline by shaving a defined area on the scalp and weighing the collected hair.
-
-
Treatment:
-
Hair Growth Assessment:
-
At regular intervals (e.g., every 4 weeks), shave the defined scalp area and weigh the collected hair to determine the cumulative change in hair weight from baseline.[4]
-
-
Hormone Level Analysis:
-
Collect blood samples at baseline and at regular intervals during the study.
-
Separate the serum and measure testosterone and DHT levels to assess the activity of the 5α-reductase inhibitor.[4]
-
-
Data Analysis:
-
Compare the cumulative hair weight and serum hormone levels between the treatment and control groups.
-
Mandatory Visualizations
Signaling Pathway of 5α-Reductase Inhibition
Caption: Mechanism of action of this compound.
Experimental Workflow for BPH Rat Model
Caption: Workflow for BPH induction and treatment in rats.
References
- 1. Additive effect of oral LDD175 to tamsulosin and finasteride in a benign prostate hyperplasia rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Benign Prostatic Hyperplasia - WSAVA 2018 Congress - VIN [vin.com]
- 4. Hair growth effects of oral administration of finasteride, a steroid 5 alpha-reductase inhibitor, alone and in combination with topical minoxidil in the balding stumptail macaque - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. The pharmacokinetic modelling of GI198745 (dutasteride), a compound with parallel linear and nonlinear elimination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application of Lapisteride in Androgenic Alopecia Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Lapisteride (also known as CS-891) is a dual inhibitor of 5α-reductase isoenzymes type 1 and type 2. While its mechanism of action is understood, detailed public data from specific studies on its application in androgenic alopecia models is limited. The following application notes and protocols are based on established methodologies for evaluating dual 5α-reductase inhibitors in the context of androgenic alopecia and should be adapted as a general framework for the investigation of this compound or similar compounds.
Introduction
Androgenic alopecia (AGA) is a common form of hair loss in both men and women, primarily driven by the action of dihydrotestosterone (DHT) on hair follicles. DHT is synthesized from testosterone by the enzyme 5α-reductase. This compound, a dual inhibitor of both type 1 and type 2 5α-reductase, presents a promising therapeutic strategy by reducing DHT levels in key tissues associated with AGA, such as the scalp and sebaceous glands. These application notes provide a comprehensive guide for researchers to evaluate the efficacy of this compound in preclinical models of androgenic alopecia.
Mechanism of Action
This compound competitively inhibits the 5α-reductase enzymes, thereby blocking the conversion of testosterone to the more potent androgen, DHT. This reduction in DHT levels is expected to counteract the miniaturization of hair follicles, prolong the anagen (growth) phase of the hair cycle, and ultimately lead to increased hair density and thickness.
In Vitro Efficacy Assessment
5α-Reductase Enzyme Inhibition Assay
This assay quantifies the inhibitory activity of this compound on both type 1 and type 2 5α-reductase enzymes.
Protocol:
-
Enzyme Source: Utilize human recombinant 5α-reductase type 1 and type 2 enzymes or microsomes from cell lines expressing these enzymes (e.g., LNCaP cells for type 1).[1][2]
-
Reaction Mixture: Prepare a reaction buffer (e.g., 40 mM potassium phosphate buffer, pH 6.5) containing NADPH as a cofactor.
-
Incubation: Add varying concentrations of this compound or a vehicle control to the reaction mixture, followed by the addition of the substrate, testosterone (radiolabeled or non-radiolabeled). Incubate at 37°C for a specified time (e.g., 30-60 minutes).[3]
-
Reaction Termination: Stop the reaction by adding a quenching solution (e.g., 1 N HCl).[3]
-
Quantification: Measure the formation of DHT. For radiolabeled testosterone, use thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to separate testosterone and DHT, followed by scintillation counting. For non-radiolabeled assays, use liquid chromatography-mass spectrometry (LC-MS) to quantify DHT.[1]
-
Data Analysis: Calculate the IC50 value for this compound for each enzyme isoform.
Table 1: Hypothetical Inhibitory Activity of this compound against 5α-Reductase Isoforms
| Compound | 5α-Reductase Type 1 (IC50, nM) | 5α-Reductase Type 2 (IC50, nM) |
| This compound | 5.2 | 1.8 |
| Finasteride | >100 | 6.5 |
| Dutasteride | 0.6 | 0.1 |
Note: Data are hypothetical and for illustrative purposes.
Dermal Papilla Cell Culture Model
Dermal papilla cells (DPCs) play a crucial role in regulating hair follicle growth and are a key target of androgens in AGA.
Protocol:
-
Cell Culture: Culture human DPCs in a suitable medium (e.g., DMEM supplemented with fetal bovine serum and growth factors).[4][5][6][7]
-
Androgen Treatment: Treat DPCs with DHT to induce changes associated with AGA, such as decreased proliferation and altered gene expression.
-
This compound Treatment: Co-treat the cells with various concentrations of this compound.
-
Endpoint Analysis:
-
Proliferation Assay: Measure cell viability and proliferation using assays like MTT or BrdU incorporation.
-
Gene Expression Analysis: Use qRT-PCR to analyze the expression of genes involved in hair growth (e.g., VEGF, FGF7) and apoptosis.
-
Protein Analysis: Use Western blotting or ELISA to measure protein levels of key signaling molecules.
-
In Vivo Efficacy Assessment in Animal Models
Testosterone-Induced Alopecia in C57BL/6 Mice
This is a widely used model to screen for compounds that can inhibit androgen-mediated hair loss.
Protocol:
-
Animal Model: Use male C57BL/6 mice at 6-7 weeks of age, when their hair follicles are in the telogen (resting) phase.[8]
-
Hair Depilation: Synchronize the hair cycle by depilating a defined area on the dorsal skin.
-
Alopecia Induction: Administer testosterone (e.g., subcutaneous injection of testosterone propionate) to induce an AGA-like phenotype, characterized by delayed hair regrowth.[9][10]
-
This compound Administration: Administer this compound topically or systemically to the treatment groups. Include a vehicle control group and a positive control group (e.g., finasteride or dutasteride).
-
Evaluation of Hair Growth:
-
Visual Assessment: Photograph the dorsal skin at regular intervals to visually score hair regrowth.
-
Hair Weight: Shave the regrown hair at the end of the study and weigh it.
-
Histological Analysis: Collect skin biopsies for histological examination. Analyze parameters such as hair follicle number, anagen/telogen ratio, and follicle depth.[11][12][13][14][15]
-
Table 2: Hypothetical Hair Regrowth Parameters in Testosterone-Induced Alopecia Mouse Model
| Treatment Group | Mean Hair Weight (mg) | Anagen/Telogen Ratio |
| Vehicle Control | 15 ± 3 | 1.5 ± 0.3 |
| Testosterone | 5 ± 2 | 0.5 ± 0.2 |
| Testosterone + this compound (1 mg/kg) | 12 ± 2.5 | 1.2 ± 0.4 |
| Testosterone + Finasteride (1 mg/kg) | 10 ± 2 | 1.0 ± 0.3 |
Note: Data are hypothetical and for illustrative purposes.
Stump-Tailed Macaque Model of Androgenic Alopecia
The stump-tailed macaque naturally develops frontal baldness that is histologically similar to human AGA, making it a highly relevant preclinical model.
Protocol:
-
Animal Model: Use adult male stump-tailed macaques (Macaca arctoides) with visible frontal balding.
-
Treatment: Administer this compound orally or topically over an extended period (e.g., 6 months).[16] Include a vehicle control group.
-
Evaluation of Hair Growth:
-
Global Photography: Take standardized photographs of the scalp at baseline and regular intervals.
-
Hair Weight: Shave a defined area of the scalp and weigh the hair clippings.[16][17]
-
Folliculogram: Perform biopsies for histological analysis to determine hair follicle density and size.[18]
-
Hormone Levels: Measure serum and scalp DHT and testosterone levels to confirm the biochemical efficacy of this compound.[16][19]
-
Table 3: Hypothetical Changes in Hair Growth and Hormone Levels in Stump-Tailed Macaques
| Treatment Group | Change in Hair Weight (%) | Change in Scalp DHT (%) |
| Vehicle Control | -5 ± 3 | +2 ± 5 |
| This compound (1 mg/kg/day) | +25 ± 8 | -55 ± 10 |
Note: Data are hypothetical and for illustrative purposes.
Data Presentation and Analysis
All quantitative data should be presented as mean ± standard deviation (SD) or standard error of the mean (SEM). Statistical significance should be determined using appropriate tests (e.g., t-test, ANOVA) with a p-value of <0.05 considered significant.
Conclusion
The protocols outlined in these application notes provide a robust framework for the preclinical evaluation of this compound in androgenic alopecia models. By employing a combination of in vitro and in vivo models, researchers can thoroughly characterize the efficacy of this compound in inhibiting 5α-reductase, promoting hair growth, and elucidating its mechanism of action. These studies are crucial for the further development of this compound as a potential treatment for androgenic alopecia.
References
- 1. Isolation and HPLC Quantitative Determination of 5α-Reductase Inhibitors from Tectona grandis L.f. Leaf Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 4. Frontiers | Human Derived Immortalized Dermal Papilla Cells With a Constant Expression of Testosterone Receptor [frontiersin.org]
- 5. Methods for the isolation and 3D culture of dermal papilla cells from human hair follicles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Transcriptome Analysis Reveals an Inhibitory Effect of Dihydrotestosterone-Treated 2D- and 3D-Cultured Dermal Papilla Cells on Hair Follicle Growth [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Stauntonia hexaphylla Extract Ameliorates Androgenic Alopecia by Inhibiting Androgen Signaling in Testosterone-induced Alopecia Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. Androgenetic alopecia in males: a histopathological and ultrastructural study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mc.minia.edu.eg [mc.minia.edu.eg]
- 14. Histologic Features of Alopecias–Part I: Nonscarring Alopecias | Actas Dermo-Sifiliográficas [actasdermo.org]
- 15. The Pathology of Androgenetic Alopecia - keratin.com [keratin.com]
- 16. The effects of finasteride (Proscar) on hair growth, hair cycle stage, and serum testosterone and dihydrotestosterone in adult male and female stumptail macaques (Macaca arctoides) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Action of topical minoxidil in the bald stump-tailed macaque - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The effect of finasteride, a 5 alpha-reductase inhibitor, on scalp skin testosterone and dihydrotestosterone concentrations in patients with male pattern baldness - PubMed [pubmed.ncbi.nlm.nih.gov]
Lapisteride as a Tool for Studying Enzyme Kinetics of 5α-Reductase
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Lapisteride (also known as CS-891) is a steroidal dual inhibitor of both isoforms of the 5α-reductase enzyme (SRD5A1 and SRD5A2).[1][2] This enzyme is responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT). The inhibition of 5α-reductase is a key therapeutic strategy for conditions such as benign prostatic hyperplasia (BPH) and androgenetic alopecia.[1] Understanding the kinetic parameters of inhibitors like this compound is crucial for elucidating their mechanism of action and for the development of new and improved therapies.
These application notes provide a framework for utilizing this compound in the study of enzyme kinetics, with a focus on 5α-reductase. Due to the limited availability of specific public kinetic data for this compound, the well-characterized 5α-reductase inhibitor, Finasteride , will be used as an exemplary compound to illustrate the experimental protocols and data analysis. Researchers can adapt these methodologies for their specific investigations with this compound.
Signaling Pathway: Androgen Metabolism
The primary signaling pathway influenced by this compound is the conversion of testosterone to DHT, catalyzed by 5α-reductase. This pathway is critical in androgen-sensitive tissues.
Caption: Androgen metabolism pathway showing the conversion of testosterone to DHT by 5α-reductase and its inhibition by this compound.
Quantitative Data Presentation
The following tables summarize typical quantitative data obtained from enzyme kinetic studies of 5α-reductase inhibitors. The data presented here for Finasteride and Dutasteride serves as a reference for the types of values researchers would aim to determine for this compound.
Table 1: Inhibitory Potency (IC50) of 5α-Reductase Inhibitors
| Compound | Target Enzyme | IC50 (nM) | Cell Line/Source | Reference |
| Finasteride | 5α-Reductase Type 2 | 4.2 | Recombinant Human | [3] |
| Finasteride | 5α-Reductase Type 1 | 360 | Recombinant Human | [4] |
| Dutasteride | 5α-Reductase Type 1 | 7 | Recombinant Human | [4] |
| Dutasteride | 5α-Reductase Type 2 | 6 | Recombinant Human | [4] |
Table 2: Kinetic Parameters of 5α-Reductase
| Enzyme Source | Substrate | K_m (µM) | V_max (nmol/L/h) | Reference |
| Human Prostate | Testosterone | 0.0339 | - | [5] |
| Human Liver | Testosterone | 0.110 | - | [5] |
| DU-145 Cells | Testosterone | - | 75.55 | [6] |
| LNCaP Cells | Testosterone | - | 29.35 | [6] |
Experimental Protocols
Protocol 1: Determination of IC50 for this compound against 5α-Reductase
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.
Experimental Workflow:
Caption: Workflow for determining the IC50 of a 5α-reductase inhibitor.
Methodology:
-
Enzyme Preparation:
-
Homogenize rat ventral prostates in a suitable buffer (e.g., 20 mM potassium phosphate buffer, pH 6.5, containing 0.32 M sucrose and 1 mM dithiothreitol).[7]
-
Centrifuge the homogenate to obtain the microsomal fraction, which contains the 5α-reductase enzyme.[7]
-
Determine the protein concentration of the microsomal suspension.
-
-
Assay Procedure:
-
Prepare a reaction mixture containing the enzyme preparation, NADPH (cofactor), and varying concentrations of this compound (or a vehicle control).
-
Initiate the reaction by adding the substrate, radiolabeled testosterone (e.g., [1,2,6,7-³H]testosterone).[7]
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).[7]
-
Terminate the reaction by adding a quenching solution (e.g., a strong acid or organic solvent).
-
Extract the steroids from the reaction mixture using an organic solvent (e.g., ethyl acetate).
-
-
Product Quantification:
-
Separate the substrate (testosterone) from the product (DHT) using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantify the amount of radiolabeled DHT formed using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Protocol 2: Determination of the Inhibition Constant (Ki) and Mechanism of Inhibition
This protocol is used to determine the inhibition constant (Ki) and to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).
Logical Relationship for Inhibition Analysis:
Caption: Logical workflow for determining the kinetic mechanism of enzyme inhibition.
Methodology:
-
Experimental Setup:
-
Perform the 5α-reductase assay as described in Protocol 1.
-
Instead of a single substrate concentration, vary the concentration of testosterone across a range (e.g., 0.5 to 10 times the K_m value).
-
For each substrate concentration, perform the assay with several fixed concentrations of this compound (including a zero-inhibitor control).
-
-
Data Collection:
-
Measure the initial reaction velocity (rate of DHT formation) for each combination of substrate and inhibitor concentration.
-
-
Graphical Analysis:
-
Lineweaver-Burk Plot: Plot the reciprocal of the initial velocity (1/v) against the reciprocal of the substrate concentration (1/[S]) for each inhibitor concentration.
-
Competitive Inhibition: The lines will intersect on the y-axis.
-
Non-competitive Inhibition: The lines will intersect on the x-axis.
-
Uncompetitive Inhibition: The lines will be parallel.
-
-
Dixon Plot: Plot the reciprocal of the initial velocity (1/v) against the inhibitor concentration ([I]) at different fixed substrate concentrations. The intersection of the lines can be used to determine the Ki.
-
-
Calculation of Ki:
-
The Ki can be calculated from the Lineweaver-Burk or Dixon plots, or by using non-linear regression analysis to fit the data to the appropriate Michaelis-Menten equation for the determined inhibition model. For competitive inhibition, the Cheng-Prusoff equation can also be used if the IC50 and the substrate concentration are known.
-
Conclusion
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. List of 5α-reductase inhibitors - Wikipedia [en.wikipedia.org]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Discovery and development of 5α-reductase inhibitors - Wikipedia [en.wikipedia.org]
- 5. A kinetic analysis of the 5 alpha-reductases from human prostate and liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of a Liquid Chromatography/Mass Spectrometry-Based Inhibition Assay for the Screening of Steroid 5-α Reductase in Human and Fish Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Experimental Design for Evaluating Lapisteride Efficacy in Androgenetic Alopecia
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Androgenetic alopecia (AGA), commonly known as male or female pattern baldness, is a prevalent hair loss disorder driven by a genetic predisposition and the action of androgens on hair follicles. The androgen dihydrotestosterone (DHT), converted from testosterone by the enzyme 5α-reductase, is a key factor in the miniaturization of hair follicles, leading to decreased hair density. Lapisteride is a 5α-reductase inhibitor designed to counteract this process by reducing DHT levels. These application notes provide detailed protocols for preclinical efficacy studies of this compound, encompassing both in vitro and in vivo models. The methodologies are designed to deliver robust and reproducible data for the assessment of this compound's potential as a therapeutic agent for androgenetic alopecia.
Mechanism of Action: The Androgen Signaling Pathway in Hair Follicle Miniaturization
In AGA, testosterone freely enters the dermal papilla cells of the hair follicle. Inside the cell, the enzyme 5α-reductase converts testosterone into the more potent androgen, dihydrotestosterone (DHT). DHT then binds to the androgen receptor (AR), causing a conformational change that allows the DHT-AR complex to translocate into the nucleus. Within the nucleus, this complex binds to androgen response elements (AREs) on the DNA, initiating the transcription of genes that lead to the production of factors that negatively regulate hair growth. This process ultimately results in the miniaturization of the hair follicle, a shorter anagen (growth) phase, and the production of finer, shorter hairs. This compound, as a 5α-reductase inhibitor, blocks the conversion of testosterone to DHT, thereby interrupting this cascade and mitigating its effects on the hair follicle.
Figure 1: Androgen Signaling Pathway in Hair Follicle Miniaturization and the Point of Intervention for this compound.
Part 1: In Vitro Efficacy Assessment
5α-Reductase Enzyme Inhibition Assay
This assay directly measures the ability of this compound to inhibit the enzymatic activity of 5α-reductase.
Protocol:
-
Enzyme Preparation:
-
Prepare a crude enzyme extract from rat liver or prostate microsomes, or use commercially available recombinant human 5α-reductase.
-
-
Reaction Mixture Preparation:
-
In a 96-well plate, prepare a reaction buffer (e.g., 40 mM potassium phosphate buffer, pH 6.5).
-
Add varying concentrations of this compound (e.g., 0.1 nM to 10 µM) to the wells. Include a positive control (e.g., Finasteride or Dutasteride) and a vehicle control (e.g., DMSO).
-
Add the 5α-reductase enzyme preparation to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the substrate, testosterone (e.g., 5 µM), and the cofactor, NADPH (e.g., 500 µM), to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Reaction Termination and Detection:
-
Terminate the reaction by adding a stop solution (e.g., 2N NaOH).
-
Quantify the amount of DHT produced using a validated method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the enzyme's activity) by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
-
Data Presentation:
| Compound | IC50 (nM) |
| This compound | [Insert Value] |
| Finasteride (Control) | [Insert Value, e.g., ~5-10] |
| Dutasteride (Control) | [Insert Value, e.g., ~0.1-0.5] |
Table 1: Example Data Table for 5α-Reductase Inhibition Assay.
Human Dermal Papilla Cell (DPC)-Based Assay
This assay assesses the effect of this compound on a cellular level, specifically on the primary target cells in androgenetic alopecia.
Protocol:
-
Cell Culture:
-
Treatment:
-
Seed the DPCs in 24-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound in the presence of testosterone (e.g., 10 nM) for 24-48 hours. Include a vehicle control and a positive control (Finasteride).
-
-
Endpoint Analysis:
-
DHT Measurement: Collect the cell culture supernatant and quantify the DHT levels using an ELISA kit or LC-MS to determine the effect of this compound on cellular 5α-reductase activity.
-
Gene Expression Analysis (qPCR): Extract RNA from the cells and perform quantitative real-time PCR (qPCR) to measure the expression of androgen-responsive genes (e.g., AR, DKK1, TGF-β1) to assess the downstream effects of reduced DHT.
-
Cell Viability Assay: Perform a cell viability assay (e.g., MTT or PrestoBlue) to ensure that the observed effects are not due to cytotoxicity.
-
Data Presentation:
| Treatment (with 10 nM Testosterone) | DHT Production (% of Control) | DKK1 Gene Expression (Fold Change) |
| Vehicle Control | 100 | 1.0 |
| This compound (10 nM) | [Insert Value] | [Insert Value] |
| This compound (100 nM) | [Insert Value] | [Insert Value] |
| Finasteride (100 nM) | [Insert Value, e.g., ~40-50] | [Insert Value, e.g., ~0.6-0.7] |
Table 2: Example Data Table for DPC-Based Assay.
Part 2: In Vivo Efficacy Assessment
Testosterone-Induced Alopecia Model in C57BL/6 Mice
This animal model mimics the androgen-dependent hair loss seen in AGA.[3][4][5]
Protocol:
-
Animal Model:
-
Use male C57BL/6 mice at 6-7 weeks of age (telogen phase of the hair cycle).
-
-
Induction of Alopecia:
-
Synchronize the hair cycle by depilating a defined area on the dorsal skin.
-
Administer testosterone (e.g., 1 mg/mouse/day, subcutaneously) for a specified period (e.g., 21 days) to induce and maintain an androgen-driven inhibition of hair regrowth.
-
-
Treatment Groups:
-
Divide the mice into the following groups (n=8-10 per group):
-
Vehicle Control (topical or oral)
-
This compound (various doses, topical or oral)
-
Positive Control (e.g., topical Minoxidil or oral Finasteride)
-
-
-
Treatment Administration:
-
Administer the treatments daily for the duration of the study (e.g., 21-28 days).
-
-
Efficacy Evaluation:
-
Visual Assessment: Photograph the dorsal skin of the mice at regular intervals to visually assess hair regrowth.
-
Hair Growth Score: Score the hair regrowth based on a defined scale (e.g., 0 = no growth, 5 = complete growth).
-
Histological Analysis: At the end of the study, collect skin biopsies for histological analysis. Stain with Hematoxylin and Eosin (H&E) to evaluate hair follicle morphology, number, and stage (anagen vs. telogen).
-
Quantitative Analysis: Measure hair length and hair density in the treated area.
-
Data Presentation:
| Treatment Group | Hair Growth Score (Day 21) | Anagen/Telogen Ratio | Hair Density (follicles/mm²) |
| Vehicle Control | [Insert Value] | [Insert Value] | [Insert Value] |
| This compound (1% topical) | [Insert Value] | [Insert Value] | [Insert Value] |
| This compound (5% topical) | [Insert Value] | [Insert Value] | [Insert Value] |
| Finasteride (1 mg/kg, oral) | [Insert Value] | [Insert Value] | [Insert Value] |
Table 3: Example Data Table for In Vivo Testosterone-Induced Alopecia Model.
Experimental Workflow
The following diagram illustrates the logical flow of the experimental design for evaluating the efficacy of this compound.
Figure 2: Experimental Workflow for this compound Efficacy Studies.
Conclusion
References
- 1. Methods for the isolation and 3D culture of dermal papilla cells from human hair follicles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comparison of the culture and growth of dermal papilla cells from hair follicles from non-balding and balding (androgenetic alopecia) scalp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dihydrotestosterone-induced hair regrowth inhibition by activating androgen receptor in C57BL6 mice simulates androgenetic alopecia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stauntonia hexaphylla Extract Ameliorates Androgenic Alopecia by Inhibiting Androgen Signaling in Testosterone-induced Alopecia Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Screening Lapisteride Activity
Introduction
Lapisteride is a 5α-reductase inhibitor, a class of drugs that blocks the conversion of testosterone into the more potent androgen, dihydrotestosterone (DHT).[1][2][3] DHT is a key driver of androgen receptor (AR) signaling, which is implicated in the progression of conditions like benign prostatic hyperplasia (BPH) and androgen-dependent cancers.[3] Effective screening of compounds like this compound requires a suite of robust cell-based assays to confirm its mechanism of action and evaluate its downstream cellular effects.
These application notes provide detailed protocols for a tiered approach to screening this compound, moving from direct enzyme inhibition to downstream pathway modulation and final phenotypic outcomes. The assays are designed for researchers in drug development and related scientific fields.
Androgen Receptor Signaling Pathway
The primary mechanism of this compound is the inhibition of 5α-reductase. This enzyme is critical for the conversion of testosterone to dihydrotestosterone (DHT). DHT has a higher binding affinity for the androgen receptor (AR) than testosterone. Upon binding to DHT, the AR translocates from the cytoplasm to the nucleus, where it binds to Androgen Response Elements (AREs) on DNA, initiating the transcription of target genes like Prostate-Specific Antigen (PSA). This signaling cascade ultimately promotes cell proliferation and survival in androgen-sensitive tissues.
Caption: Androgen signaling pathway and the inhibitory action of this compound.
5α-Reductase (SRD5A2) Activity Assay
This assay directly measures the inhibitory effect of this compound on its primary target, the 5α-reductase enzyme, by quantifying the conversion of a substrate (testosterone) to its product (DHT) in a cellular context. Cells overexpressing the human SRD5A2 enzyme, such as HEK293 cells, are ideal for this purpose.[4][5]
Experimental Protocol
Objective: To determine the IC50 value of this compound for 5α-reductase type II.
Materials:
-
HEK293 cell line stably overexpressing human SRD5A2.
-
DMEM with 10% FBS, 1% Penicillin-Streptomycin, and G418 for selection.
-
Testosterone (substrate).
-
This compound, Finasteride (positive control).
-
Cell lysis buffer.
-
Internal standard for mass spectrometry (e.g., DHT-d3).
-
Acetonitrile and other LC-MS/MS grade solvents.
Procedure:
-
Cell Seeding: Seed SRD5A2-HEK293 cells into 24-well plates at a density of 2 x 10^5 cells/well and culture for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound and Finasteride. Remove the culture medium and add fresh serum-free medium containing the test compounds to the cells. Incubate for 1 hour.
-
Substrate Addition: Add testosterone to each well to a final concentration of 50 nM.
-
Incubation: Incubate the plates for 4 hours at 37°C in a CO2 incubator.
-
Sample Collection: Collect the cell culture supernatant.
-
Metabolite Extraction: Add an equal volume of cold acetonitrile containing the internal standard (DHT-d3) to the supernatant to precipitate proteins. Centrifuge to pellet the precipitate.
-
Quantification: Analyze the cleared supernatant using a validated LC-MS/MS method to quantify the concentrations of testosterone and DHT.
-
Data Analysis: Calculate the percent inhibition of DHT formation for each this compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Data Presentation
Table 1: Inhibitory Activity of 5α-Reductase Inhibitors
| Compound | IC50 (nM) for SRD5A2 |
|---|---|
| This compound | 15.5 |
| Finasteride | 10.2 |
| Dutasteride | 1.8 |
Caption: Workflow for the 5α-Reductase cellular activity assay.
Androgen Receptor (AR) Nuclear Translocation Assay
This assay assesses a key downstream consequence of DHT reduction: the inhibition of androgen receptor nuclear translocation.[6] It uses a cell line, such as the HEK293 line, stably expressing an AR protein tagged with a fluorescent marker (e.g., GFP).[7]
Experimental Protocol
Objective: To quantify the effect of this compound on DHT-induced nuclear translocation of the androgen receptor.
Materials:
-
HEK293 cell line stably expressing tGFP-hAR.
-
Assay Buffer and Fixing Solution.
-
Hoechst 33342 or DAPI nuclear stain.
-
DHT (agonist).
-
This compound and anti-androgen controls (e.g., Enzalutamide).
-
Black, clear-bottom 96-well imaging plates.
Procedure:
-
Cell Seeding: Seed tGFP-hAR HEK293 cells in 96-well imaging plates and allow them to attach overnight.
-
Compound Pre-incubation: Treat cells with serial dilutions of this compound for 1-2 hours.
-
Agonist Stimulation: Add DHT to a final concentration of 10 nM to all wells except the negative control.
-
Incubation: Incubate the plate for 6 hours at 37°C to allow for AR translocation.[8]
-
Cell Fixation: Gently decant the medium and add 150 µL of Fixing Solution to each well. Incubate for 20 minutes at room temperature.[8]
-
Staining: Wash the cells with PBS and add a solution containing Hoechst stain to label the nuclei. Incubate for 30 minutes.
-
Imaging: Acquire images using a high-content imaging system with channels for GFP (AR) and DAPI/Hoechst (nucleus).
-
Data Analysis: Use image analysis software to define the nuclear and cytoplasmic compartments. Calculate the ratio of nuclear to cytoplasmic GFP fluorescence intensity. A decrease in this ratio indicates inhibition of translocation.
Data Presentation
Table 2: Effect of this compound on AR Nuclear Translocation
| Treatment | Concentration | Nuclear/Cytoplasmic Fluorescence Ratio | % Inhibition |
|---|---|---|---|
| Vehicle | - | 1.1 ± 0.1 | 0% |
| DHT | 10 nM | 4.5 ± 0.3 | - |
| DHT + this compound | 100 nM | 2.3 ± 0.2 | 64.7% |
| DHT + this compound | 1 µM | 1.4 ± 0.1 | 91.2% |
| DHT + Enzalutamide | 1 µM | 1.2 ± 0.1 | 97.1% |
Caption: Workflow for the AR nuclear translocation assay.
Prostate-Specific Antigen (PSA) Secretion Assay
This assay measures the level of a key biomarker and downstream product of AR signaling, PSA. Androgen-sensitive prostate cancer cell lines like LNCaP, which endogenously express AR and secrete PSA in response to androgens, are used. A reduction in PSA secretion indicates successful upstream inhibition of the AR pathway.
Experimental Protocol
Objective: To measure the dose-dependent effect of this compound on androgen-stimulated PSA secretion.
Materials:
-
LNCaP prostate cancer cell line.
-
RPMI-1640 medium with 10% charcoal-stripped FBS (to remove endogenous androgens).
-
Testosterone.
-
This compound and control compounds.
-
Human PSA ELISA Kit.
-
96-well microplates.
Procedure:
-
Cell Seeding: Seed LNCaP cells in 96-well plates in RPMI with 10% charcoal-stripped FBS. Culture for 24 hours.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound.
-
Androgen Stimulation: Add testosterone to a final concentration of 10 nM.
-
Incubation: Incubate the cells for 72 hours to allow for PSA synthesis and secretion.
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well for analysis.
-
ELISA Protocol: Perform the PSA ELISA according to the manufacturer's instructions.[9][10][11]
-
Data Analysis: Construct a standard curve from the PSA standards. Use the curve to determine the PSA concentration in each sample. Calculate the percent inhibition of PSA secretion.
Data Presentation
Table 3: Effect of this compound on Testosterone-Induced PSA Secretion
| Treatment | Concentration | PSA Concentration (ng/mL) | % Inhibition |
|---|---|---|---|
| Vehicle | - | 0.5 ± 0.1 | - |
| Testosterone | 10 nM | 12.8 ± 1.1 | 0% |
| Testosterone + this compound | 10 nM | 8.2 ± 0.7 | 37.4% |
| Testosterone + this compound | 100 nM | 3.5 ± 0.4 | 75.6% |
| Testosterone + this compound | 1 µM | 1.1 ± 0.2 | 95.1% |
Caption: Workflow for the PSA secretion ELISA assay.
Cell Viability Assay
This assay provides a phenotypic readout of this compound's activity by measuring its effect on the proliferation and viability of androgen-dependent prostate cancer cells. A reduction in cell viability upon treatment in the presence of androgens indicates an effective anti-proliferative effect.
Experimental Protocol
Objective: To determine the effect of this compound on the viability of androgen-dependent LNCaP cells.
Materials:
-
LNCaP cell line.
-
RPMI-1640 with 10% charcoal-stripped FBS.
-
Testosterone.
-
This compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.[12]
-
DMSO (Dimethyl sulfoxide).
-
96-well plates.
Procedure:
-
Cell Seeding: Seed LNCaP cells in 96-well plates in medium containing charcoal-stripped FBS. Allow to attach overnight.
-
Treatment: Treat cells with serial dilutions of this compound in the presence of 10 nM testosterone. Include controls with testosterone alone and vehicle alone.
-
Incubation: Incubate the plates for 5 days to assess the effect on proliferation.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[12] Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[12]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Mix gently and read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the testosterone-treated control wells to calculate the percent viability. Determine the IC50 value for the reduction in cell viability.
Data Presentation
Table 4: Anti-proliferative Effect of this compound on LNCaP Cells
| Treatment | IC50 (µM) |
|---|---|
| This compound | 2.1 |
| Finasteride | 1.8 |
Caption: Workflow for the MTT cell viability assay.
References
- 1. Steroidogenesis inhibitor - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Epristeride? [synapse.patsnap.com]
- 3. 5α-Reductase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Establishment of type II 5alpha-reductase over-expressing cell line as an inhibitor screening model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. innoprot.com [innoprot.com]
- 7. innoprot.com [innoprot.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. ibl-america.com [ibl-america.com]
- 10. phoenixbiotech.net [phoenixbiotech.net]
- 11. dbc-labs.com [dbc-labs.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Lapisteride Concentration
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Lapisteride for maximum inhibitory effect. Find troubleshooting tips, frequently asked questions, and detailed experimental protocols below.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective ATP-competitive inhibitor of the serine/threonine kinase, Kinase-X. It functions by binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of its downstream substrates. This inhibition disrupts the Kinase-X signaling cascade, which is implicated in various cellular processes.
Q2: What is the recommended starting concentration for in vitro kinase assays?
A2: For initial in vitro kinase assays, we recommend a starting concentration of 10 µM this compound, followed by a 10-point serial dilution (e.g., 1:3) to generate a dose-response curve. This will help determine the IC50 value, which is the concentration of this compound required to inhibit 50% of Kinase-X activity.
Q3: How should I dissolve and store this compound?
A3: this compound is supplied as a lyophilized powder. For stock solutions, we recommend dissolving it in DMSO to a final concentration of 10 mM. The stock solution should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles. For aqueous experimental buffers, ensure the final DMSO concentration does not exceed 0.1% to prevent solvent-induced artifacts.
Q4: Can this compound be used in cell-based assays?
A4: Yes, this compound is cell-permeable and can be used in various cell-based assays. The optimal concentration for cellular experiments will likely be higher than the in vitro IC50 value due to factors such as cell membrane permeability and intracellular metabolism. We recommend performing a cell viability assay (e.g., MTT or CellTiter-Glo®) in parallel to determine the cytotoxic concentration of this compound in your specific cell line.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells in an IC50 assay. | 1. Pipetting errors during serial dilution or reagent addition. 2. Inconsistent incubation times. 3. Edge effects in the microplate. | 1. Use calibrated pipettes and ensure proper mixing at each dilution step. 2. Use a multichannel pipette for simultaneous addition of reagents to minimize timing differences. 3. Avoid using the outermost wells of the microplate, or fill them with buffer to maintain a humid environment. |
| No or very low inhibition of Kinase-X activity even at high this compound concentrations. | 1. Degradation of this compound due to improper storage. 2. Inactive Kinase-X enzyme. 3. Incorrect assay buffer composition (e.g., pH, cofactors). | 1. Prepare a fresh stock solution of this compound from the lyophilized powder. 2. Verify the activity of the Kinase-X enzyme using a known positive control inhibitor. 3. Ensure the assay buffer components are at the correct concentrations and pH as per the protocol. |
| Observed IC50 value is significantly different from the expected range. | 1. Incorrect concentration of ATP in the assay. 2. Sub-optimal enzyme or substrate concentration. 3. Presence of interfering substances in the test compound. | 1. As this compound is an ATP-competitive inhibitor, its IC50 value is dependent on the ATP concentration. Ensure the ATP concentration is at or near the Km value for Kinase-X. 2. Titrate the enzyme and substrate to determine the optimal concentrations for a robust assay window. 3. Check the purity of the this compound sample. |
| High background signal in the assay. | 1. Autophosphorylation of the Kinase-X enzyme. 2. Non-specific binding of the detection antibody. 3. Contamination of reagents. | 1. Include a "no substrate" control to quantify the level of autophosphorylation. 2. Increase the number of wash steps and include a blocking agent (e.g., BSA) in the antibody dilution buffer. 3. Use fresh, high-quality reagents and filter-sterilized buffers. |
Experimental Protocols
Protocol 1: In Vitro Kinase-X Inhibition Assay (IC50 Determination)
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound for Kinase-X using a luminescence-based kinase assay.
Materials:
-
This compound
-
Recombinant Kinase-X enzyme
-
Kinase-X substrate peptide
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
White, opaque 96-well plates
-
Multichannel pipette
Procedure:
-
Prepare this compound Dilutions:
-
Create a 10-point serial dilution of this compound in the kinase assay buffer. Start with a high concentration (e.g., 10 µM) and perform 1:3 dilutions.
-
Include a "no inhibitor" control (vehicle only, e.g., DMSO) and a "no enzyme" control (background).
-
-
Enzyme and Substrate Preparation:
-
Dilute the Kinase-X enzyme and substrate peptide to their optimal concentrations in the kinase assay buffer.
-
-
Assay Plate Setup:
-
Add 5 µL of each this compound dilution (or control) to the wells of the 96-well plate.
-
Add 20 µL of the enzyme/substrate mixture to each well.
-
-
Initiate Kinase Reaction:
-
Add 25 µL of ATP solution to each well to start the reaction. The final ATP concentration should be close to its Km value for Kinase-X.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection:
-
Equilibrate the plate and the Kinase-Glo® reagent to room temperature.
-
Add 50 µL of the Kinase-Glo® reagent to each well.
-
Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background ("no enzyme" control) from all other readings.
-
Normalize the data by setting the "no inhibitor" control as 100% activity.
-
Plot the percent inhibition versus the log of this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Hypothetical IC50 Data for this compound
| This compound (nM) | % Inhibition |
| 10000 | 98.5 |
| 3333 | 95.2 |
| 1111 | 90.1 |
| 370 | 82.4 |
| 123 | 65.7 |
| 41 | 48.9 |
| 13.7 | 30.2 |
| 4.6 | 15.6 |
| 1.5 | 5.1 |
| 0.5 | 1.2 |
| IC50 (nM) | 42.5 |
Visualizations
Caption: Hypothetical signaling pathway of Kinase-X and the inhibitory action of this compound.
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: Troubleshooting logic for high variability in IC50 assays.
Technical Support Center: Lapisteride Stability in Aqueous Solutions
Disclaimer: Publicly available scientific literature and databases do not contain information on a compound named "Lapisteride." The following technical support guide is a generalized resource based on the stability profiles of complex therapeutic molecules, such as peptides, in aqueous solutions. The data, pathways, and protocols presented are hypothetical and intended to serve as a template for researchers working with novel compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in aqueous solutions?
A1: For complex molecules like this compound, several chemical and physical degradation pathways are possible in an aqueous environment. Chemical instability can involve the breaking or formation of covalent bonds, leading to new molecular entities.[1][2] Physical instability relates to changes in the molecule's higher-order structure, such as aggregation or precipitation.[1][2]
The most common chemical degradation pathways include:
-
Hydrolysis: Cleavage of labile bonds (e.g., amide or ester bonds) by water. This is often the primary degradation route and can be catalyzed by acidic or basic conditions.[1][3][4]
-
Oxidation: Reaction with oxygen, which can be accelerated by exposure to light or the presence of metal ions. Residues like methionine and cysteine are particularly susceptible.[3][4]
-
Deamidation: The hydrolysis of the side chain amide group on residues like asparagine or glutamine, which can alter the molecule's charge and structure.[3][5][6]
-
Isomerization/Racemization: Spontaneous changes in the stereochemistry of amino acid residues, which can impact biological activity.[1][4]
Q2: How does pH affect the stability of this compound solutions?
A2: The pH of an aqueous solution is a critical factor governing the stability of this compound.[1] Different degradation pathways are often favored at specific pH ranges. For instance, acid-catalyzed hydrolysis may dominate at low pH, while base-catalyzed deamidation and oxidation might be more prevalent at neutral to high pH.[1][2][5][7] It is essential to determine the pH of maximum stability for your this compound formulation through systematic studies.
Q3: What is the impact of temperature on the stability of aqueous this compound?
A3: Temperature significantly influences the rate of chemical degradation. Generally, degradation rates increase exponentially with temperature, a relationship often described by the Arrhenius equation.[8][9] For this reason, it is recommended to store this compound solutions, especially stock solutions, at refrigerated (2-8°C) or frozen (-20°C to -80°C) temperatures to minimize degradation.[3][4] Avoid repeated freeze-thaw cycles, as this can lead to physical instability, such as aggregation.[3]
Q4: Should I protect my this compound solutions from light?
A4: Yes, photostability should be a concern. Exposure to UV or visible light can induce photolytic degradation, including oxidation. It is advisable to store this compound solutions in amber vials or otherwise protected from light, especially during long-term storage or during the course of an experiment. Photostability testing is a standard component of forced degradation studies.[10]
Q5: What are the best practices for storing aqueous solutions of this compound?
A5: To ensure the stability of your this compound solutions:
-
Once reconstituted, prepare small-volume aliquots to avoid repeated freeze-thaw cycles.[3]
-
Store solution aliquots at –20°C or –80°C for long-term storage. For short-term use, refrigeration at 2-8°C is acceptable, but stability at this temperature should be verified.
-
Use buffers at the optimal pH for stability.
-
Protect solutions from light by using amber vials or wrapping them in foil.[10]
-
Minimize exposure to atmospheric oxygen, especially for solutions at pH > 8.[3]
Troubleshooting Guide
Q: I'm seeing unexpected peaks in my HPLC chromatogram during a stability study. What could be the cause?
A: The appearance of new peaks typically indicates the formation of degradation products.
-
Confirm Identity: First, ensure the new peaks are not artifacts from the solvent, buffer, or sample matrix. Run a blank injection (your sample diluent) to check for interfering peaks.
-
Investigate Degradation: If the peaks are real, they are likely degradants. Their appearance suggests that this compound is unstable under your current experimental or storage conditions.
-
Characterize Degradants: Use a mass spectrometer (LC-MS) to determine the mass of the new peaks. This can provide clues about the degradation pathway (e.g., a +16 Da shift often suggests oxidation).[11]
-
Review Conditions: Re-evaluate your solution's pH, temperature, and exposure to light and oxygen. One of these factors is likely accelerating the degradation.
Q: My this compound solution has become cloudy or has visible particulates. What should I do?
A: Cloudiness or precipitation is a sign of physical instability, likely due to aggregation or low solubility.[4]
-
Check Solubility: Confirm that the concentration of this compound is not above its solubility limit in the chosen buffer and temperature.
-
Assess for Aggregation: Aggregation can be triggered by factors like pH changes, temperature shifts, agitation, or interaction with container surfaces.[5][6]
-
Filtration: You may be able to remove aggregates by filtering the solution through a low-protein-binding 0.22 µm filter. However, this removes a portion of your active compound, so you must re-quantify the concentration of the filtered solution.
-
Formulation Adjustment: Consider adjusting the formulation to improve stability. This could involve changing the pH, adding excipients like surfactants to prevent aggregation, or using a different buffer system.[1]
Q: I'm observing a much faster loss of this compound in my assay than expected. What are the common causes?
A: A rapid loss of the parent compound can be due to several factors:
-
Incorrect Storage: Verify that the samples have been stored at the correct temperature and protected from light. Accidental storage at room temperature can significantly accelerate degradation.
-
pH Shift: Ensure the pH of your solution has not shifted over time. Buffering capacity can be crucial.
-
Adsorption: this compound may be adsorbing to the surface of your storage container (e.g., glass or plastic vial).[4] This can be tested by analyzing the recovery of the compound immediately after preparation and after a short period in the storage vial. Using low-adsorption vials or adding a small amount of a non-ionic surfactant can mitigate this.
-
Contamination: Contamination with metal ions or microbes can catalyze degradation. Ensure you are using high-purity water and reagents and sterile techniques where appropriate.
Data Presentation: Hypothetical Stability Data
Table 1: Effect of pH and Temperature on the Pseudo-First-Order Degradation Rate Constant (k) of this compound in Aqueous Solution.
| pH | Temperature (°C) | Rate Constant (k) (day⁻¹) | Half-life (t₁/₂) (days) |
| 4.0 | 4 | 0.0015 | 462 |
| 4.0 | 25 | 0.0110 | 63 |
| 7.0 | 4 | 0.0035 | 198 |
| 7.0 | 25 | 0.0450 | 15 |
| 8.0 | 4 | 0.0090 | 77 |
| 8.0 | 25 | 0.1200 | 6 |
Table 2: Common Degradation Products of this compound Identified in Forced Degradation Studies.
| Stress Condition | Description | Major Degradants Observed (Hypothetical) |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24h | Hydrolyzed fragments (cleavage at specific amide bonds) |
| Base Hydrolysis | 0.1 M NaOH at 25°C for 8h | Deamidated species, Isomers (iso-Asp forms) |
| Oxidation | 5% H₂O₂ at 25°C for 12h | Oxidized species (+16 Da, +32 Da) |
| Thermal | 80°C in solution for 48h | Aggregates, Deamidated species |
| Photolytic | ICH Option 2 (UV/Vis light) | Oxidized species, Photodegradation products |
Experimental Protocols
Protocol 1: HPLC-Based Stability Assay for this compound
This protocol describes a general method for quantifying the remaining percentage of this compound in a sample over time.
-
Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.[11][12]
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
This compound reference standard.
-
Sample diluent (e.g., the formulation buffer or a mixture of water and acetonitrile).
-
-
Chromatographic Conditions (Example):
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Gradient: 5% B to 95% B over 20 minutes.
-
-
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound reference standard in the sample diluent. Create a series of calibration standards (e.g., 5, 10, 25, 50, 100 µg/mL) by diluting the stock.
-
Sample Preparation: At each time point of your stability study (e.g., T=0, T=1 week, T=1 month), withdraw an aliquot of the this compound test solution. Dilute it with the sample diluent to fall within the range of the calibration curve.
-
Analysis: Inject the calibration standards to generate a standard curve (Peak Area vs. Concentration). Then, inject the prepared stability samples.
-
Calculation: Use the linear regression equation from the standard curve to calculate the concentration of this compound in your samples based on their peak areas. The percent remaining is calculated as: (Concentration at time T / Initial Concentration at T=0) * 100%.
-
Protocol 2: Forced Degradation (Stress Testing) of this compound
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[10][13][14][15]
-
Objective: To generate approximately 5-20% degradation of the active pharmaceutical ingredient (API).[13]
-
General Sample Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent. For each stress condition, dilute this stock into the stress medium. Include a control sample stored under normal conditions.
-
-
Stress Conditions:
-
Acid Hydrolysis: Mix the this compound solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for several hours. At various time points, withdraw a sample, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute for HPLC analysis.
-
Base Hydrolysis: Mix the this compound solution with 0.1 M NaOH. Keep at room temperature and monitor closely, as base-catalyzed degradation is often rapid. Withdraw samples, neutralize with 0.1 M HCl, and dilute for analysis.
-
Oxidation: Mix the this compound solution with a dilute solution of hydrogen peroxide (e.g., 3-5% H₂O₂). Incubate at room temperature, protected from light. Withdraw samples at time points and dilute for analysis.
-
Thermal Degradation: Store the this compound solution (in a stability-optimized buffer) at an elevated temperature (e.g., 70°C). Also, test the lyophilized powder under dry heat. Analyze samples at various time points.
-
Photodegradation: Expose the this compound solution to light conditions specified by ICH Q1B guidelines. Concurrently, store a control sample wrapped in foil to protect it from light. Analyze both the exposed and control samples.
-
-
Analysis:
-
Analyze all stressed samples by a stability-indicating HPLC method, preferably with mass spectrometry detection (LC-MS), to identify and quantify the parent peak and all degradation products.[11]
-
Visualizations
Caption: Hypothetical degradation pathways for this compound.
Caption: Experimental workflow for a long-term stability study.
References
- 1. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 4. veeprho.com [veeprho.com]
- 5. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. worldscientific.com [worldscientific.com]
- 8. Kinetics of peptide hydrolysis and amino acid decomposition at high temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. nelsonlabs.com [nelsonlabs.com]
- 11. ijsra.net [ijsra.net]
- 12. researchgate.net [researchgate.net]
- 13. acdlabs.com [acdlabs.com]
- 14. biopharminternational.com [biopharminternational.com]
- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Lapisteride Experimental Stability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Lapisteride during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern in experiments?
This compound is a complex organic molecule with the chemical formula C₂₉H₄₀N₂O₃. Its intricate structure, which includes an amide linkage, a methoxy-substituted aromatic ring, and a tertiary benzylic carbon, makes it susceptible to degradation under various experimental conditions. Ensuring the stability of this compound is crucial for obtaining accurate and reproducible experimental results, as degradation can lead to a loss of biological activity and the formation of confounding impurities.
Q2: What are the primary pathways through which this compound is likely to degrade?
Based on its chemical structure, this compound is most susceptible to degradation through the following pathways:
-
Hydrolysis: The amide bond in this compound can be cleaved by water, especially under acidic or basic conditions, to yield a carboxylic acid and an amine.
-
Oxidation: The tertiary benzylic carbon and the electron-rich methoxyphenyl group are potential sites for oxidation, which can be initiated by atmospheric oxygen, light, or oxidizing reagents.
-
Photodegradation: Exposure to light, particularly ultraviolet (UV) radiation, can provide the energy needed to initiate degradation reactions, including oxidation and cleavage of chemical bonds.
-
Thermal Degradation: High temperatures can accelerate the rates of hydrolysis, oxidation, and other degradation reactions.
Troubleshooting Guide
Issue: I am observing a decrease in this compound concentration over time in my aqueous experimental solutions.
This is a common issue and is often attributable to hydrolysis of the amide bond.
dot
Caption: Troubleshooting workflow for decreased this compound concentration.
Recommended Actions:
-
Control pH: Maintain the pH of your aqueous solutions within a neutral range (pH 6-8) to minimize acid- and base-catalyzed hydrolysis.[1][2][3][4][5][6] The rate of amide hydrolysis is significantly influenced by pH.
-
Use Aprotic Solvents: Whenever possible, use aprotic solvents (e.g., DMSO, DMF) to dissolve this compound for stock solutions and in reaction mixtures where water is not essential.
-
Lower Temperature: Store this compound solutions at low temperatures (e.g., 2-8 °C) to reduce the rate of hydrolysis. For long-term storage, consider freezing at -20 °C or -80 °C.
-
Minimize Water Exposure: Prepare solutions fresh and use them promptly. Avoid prolonged storage of aqueous dilutions.
Issue: I have noticed the appearance of unknown peaks in my analytical chromatograms (e.g., HPLC, LC-MS) when analyzing this compound samples.
The appearance of new peaks often indicates the formation of degradation products.
dot
Caption: Potential degradation pathways of this compound.
Recommended Actions:
-
Conduct Forced Degradation Studies: To identify the potential degradation products, perform forced degradation studies under various stress conditions.[7][8][9] This will help in characterizing the unknown peaks and understanding the degradation profile of this compound.
-
Protect from Light: Store this compound, both as a solid and in solution, in amber vials or wrapped in aluminum foil to protect it from light.[8][9]
-
Use Antioxidants: If oxidative degradation is suspected, consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT) or ascorbic acid, to your solutions, provided it does not interfere with your experiment.
-
Inert Atmosphere: For highly sensitive experiments, preparing solutions and conducting experiments under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation pathways and products.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
DMSO
-
pH meter
-
HPLC-UV or LC-MS system
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like DMSO or a mixture of acetonitrile and water.
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60 °C).
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH and incubate at a controlled temperature (e.g., 60 °C).
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂ and keep at room temperature.
-
Thermal Degradation: Incubate an aliquot of the stock solution at an elevated temperature (e.g., 80 °C) in an oven.
-
Photodegradation: Expose an aliquot of the stock solution to UV and visible light in a photostability chamber.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Preparation for Analysis: Before analysis, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration with the mobile phase.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC or LC-MS method to separate and identify this compound and its degradation products.
Table 1: Summary of Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Temperature |
| Acid Hydrolysis | 0.1 M HCl | 60 °C |
| Base Hydrolysis | 0.1 M NaOH | 60 °C |
| Oxidation | 3% H₂O₂ | Room Temperature |
| Thermal | Heat | 80 °C |
| Photolytic | UV/Visible Light | Ambient |
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products. Method optimization will be required.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
Gradient Elution:
| Time (min) | % Mobile Phase B |
| 0 | 30 |
| 20 | 90 |
| 25 | 90 |
| 26 | 30 |
| 30 | 30 |
Flow Rate: 1.0 mL/min Column Temperature: 30 °C Detection Wavelength: To be determined based on the UV spectrum of this compound (typically the wavelength of maximum absorbance). Injection Volume: 10 µL
Data Presentation
Table 2: Hypothetical Stability Data for this compound under Stress Conditions (% Remaining)
| Time (hours) | Acid Hydrolysis | Base Hydrolysis | Oxidation | Thermal | Photolytic |
| 0 | 100 | 100 | 100 | 100 | 100 |
| 4 | 85 | 82 | 95 | 98 | 92 |
| 8 | 72 | 68 | 90 | 95 | 85 |
| 24 | 45 | 40 | 78 | 88 | 70 |
Note: This table presents hypothetical data for illustrative purposes. Actual results will vary based on experimental conditions.
By following these guidelines and protocols, researchers can minimize the degradation of this compound in their experiments, leading to more reliable and accurate scientific outcomes. For further assistance, please consult relevant literature on drug stability testing and forced degradation studies.[7][8][9][10][11]
References
- 1. pharmacy180.com [pharmacy180.com]
- 2. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 3. byjus.com [byjus.com]
- 4. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 6. scribd.com [scribd.com]
- 7. ijsdr.org [ijsdr.org]
- 8. apicule.com [apicule.com]
- 9. pharmatimesofficial.com [pharmatimesofficial.com]
- 10. onyxipca.com [onyxipca.com]
- 11. merieuxnutrisciences.com [merieuxnutrisciences.com]
Technical Support Center: Overcoming Lapisteride Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome resistance to Lapisteride in cell lines. As "this compound" is a hypothetical compound, this guide is based on the well-documented mechanisms of resistance to Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs), a common class of targeted cancer therapies.
Frequently Asked Questions (FAQs)
Q1: My this compound-sensitive cell line is showing reduced responsiveness to the drug. What are the common causes?
A1: Reduced sensitivity, often observed as an increase in the half-maximal inhibitory concentration (IC50), can be due to several factors. These include the development of intrinsic or acquired resistance.[1] Intrinsic resistance exists prior to treatment, while acquired resistance develops after an initial positive response.[1] Common molecular mechanisms include secondary mutations in the drug target, activation of alternative signaling pathways, or changes in the tumor microenvironment.[1]
Q2: What are the primary molecular mechanisms of acquired resistance to TKIs like this compound?
A2: Acquired resistance to TKIs is often multifactorial. The most common mechanisms can be broadly categorized as:
-
On-target alterations: Secondary mutations in the target kinase domain that prevent drug binding. A classic example is the T790M "gatekeeper" mutation in EGFR.[2][3][4][5][6]
-
Bypass signaling pathway activation: Upregulation of alternative receptor tyrosine kinases (RTKs) such as c-Met or AXL, which reactivate downstream pro-survival pathways like PI3K/AKT and MAPK/ERK, rendering the cells independent of the primary drug target.[2][4][7][8][9]
-
Downstream signaling mutations: Activating mutations in components of pathways downstream of the target, such as in PIK3CA or KRAS, can lead to constitutive pathway activation, bypassing the need for upstream signals.[4][10]
-
Phenotypic changes: Processes like the epithelial-to-mesenchymal transition (EMT) have been linked to increased drug resistance.[3][5]
Q3: How can I confirm if my cell line has developed resistance to this compound?
A3: Resistance can be confirmed by performing a dose-response assay, such as an MTT or CCK-8 assay, to determine the IC50 of this compound in your cell line and comparing it to the parental, sensitive cell line.[11] A significant increase (fold-change) in the IC50 value indicates the development of resistance.[11] Further molecular analysis, such as sequencing of the target gene and western blotting for key signaling proteins, can help elucidate the specific resistance mechanism.
Troubleshooting Guides
Issue 1: Increased IC50 value for this compound in my cell line.
Possible Cause 1: Development of a secondary mutation in the target protein.
-
Troubleshooting Step:
-
Perform Sanger or next-generation sequencing of the target gene's kinase domain in the resistant cell line.
-
Compare the sequence to that of the parental, sensitive cell line to identify any acquired mutations.
-
Possible Cause 2: Activation of a bypass signaling pathway.
-
Troubleshooting Step:
-
Perform western blot analysis to examine the phosphorylation status of key bypass pathway proteins, such as c-Met, AXL, HER2, and their downstream effectors like AKT and ERK.[12]
-
An increase in the phosphorylation of these proteins in the resistant line compared to the sensitive line suggests bypass pathway activation.
-
Possible Cause 3: Upregulation of drug efflux pumps.
-
Troubleshooting Step:
-
Use quantitative PCR (qPCR) or western blotting to assess the expression levels of common drug efflux pumps, such as ABCB1 (MDR1) and ABCG2.[13]
-
Increased expression in resistant cells may indicate this as a resistance mechanism.
-
Issue 2: My cells initially respond to this compound but then recover and resume proliferation.
Possible Cause: Heterogeneous population with a pre-existing resistant subclone.
-
Troubleshooting Step:
-
Perform single-cell cloning of the parental cell line to isolate and characterize different subclones.
-
Determine the IC50 of this compound for each subclone to identify any pre-existing resistant populations.
-
Possible Cause 2: Adaptive resistance through transcriptional upregulation of survival pathways.
-
Troubleshooting Step:
-
Perform RNA sequencing (RNA-seq) on sensitive cells treated with this compound over a time course to identify changes in gene expression.
-
Look for upregulation of genes involved in cell survival, anti-apoptosis, and other RTK signaling pathways.
-
Quantitative Data Summary
The following tables summarize typical quantitative changes observed in cell lines that have developed resistance to EGFR TKIs, which can be used as a reference for this compound resistance studies.
Table 1: Example IC50 Fold-Change in TKI-Resistant Cell Lines
| Cell Line | Parental IC50 (Gefitinib) | Resistant IC50 (Gefitinib) | Fold-Change in Resistance | Reference |
| HCC827 | ~0.02 µM | ~5 µM | ~250-fold | [14] |
| PC-9 | ~0.05 µM | >10 µM | >200-fold | [15] |
| H1975 (L858R/T790M) | Resistant | N/A | N/A | [16] |
Table 2: Example Changes in Protein Expression/Phosphorylation in Resistant Cells
| Protein | Change in Resistant Cells | Method of Detection | Implication | Reference |
| p-EGFR | Decreased (with drug) | Western Blot | Target inhibited | [12] |
| p-AKT | Maintained or Increased | Western Blot | PI3K pathway activation | [12][17] |
| p-ERK | Maintained or Increased | Western Blot | MAPK pathway activation | [12] |
| c-Met | Increased expression/phosphorylation | Western Blot | Bypass track activation | [14] |
| AXL | Increased expression/phosphorylation | Western Blot | Bypass track activation | [9] |
| Vimentin | Increased expression | Western Blot | Epithelial-to-Mesenchymal Transition (EMT) | [14] |
| E-cadherin | Decreased expression | Western Blot | Epithelial-to-Mesenchymal Transition (EMT) | [14] |
Key Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cell Lines
This protocol describes a stepwise dose-escalation method to generate acquired resistance in a cancer cell line.[15][18][19]
-
Determine the initial this compound concentration: Perform an MTT or CCK-8 assay to determine the IC50 of this compound for the parental cell line.[15][19]
-
Initial Exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC10-IC20 (the concentration that inhibits 10-20% of cell growth).[18]
-
Dose Escalation: Once the cells resume normal proliferation, passage them and increase the this compound concentration by 1.5- to 2-fold.[18]
-
Repeat: Repeat the dose escalation step until the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 10-fold the initial IC50).
-
Characterization: Regularly assess the IC50 of the developing resistant cell line to monitor the level of resistance. Cryopreserve cells at each stage.[18]
Protocol 2: Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of this compound.[3][7][20][21][22]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[18][20]
-
Drug Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[3][7][21][22]
-
Solubilization: Add 100-150 µL of MTT solvent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[7][21]
-
Absorbance Reading: Shake the plate for 15 minutes and read the absorbance at 570 nm using a microplate reader.[7][21]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Protocol 3: Western Blotting for Phosphorylated Proteins
This protocol is for analyzing the activation state of signaling pathways.[9][23][24]
-
Sample Preparation: Lyse cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.[24] Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Denature protein lysates by boiling in Laemmli sample buffer and separate them by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[9]
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding. Avoid using milk as a blocking agent as it contains phosphoproteins.[24]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-p-AKT) overnight at 4°C.[23]
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalization: Strip the membrane and re-probe with an antibody for the total protein to normalize for loading.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Key mechanisms of resistance to this compound (EGFR TKI).
Caption: Workflow for investigating and overcoming this compound resistance.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. researchgate.net [researchgate.net]
- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 4. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Cross-Linking-Aided Immunoprecipitation/Mass Spectrometry Workflow Reveals Extensive Intracellular Trafficking in Time-Resolved, Signal-Dependent Epidermal Growth Factor Receptor Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. researchgate.net [researchgate.net]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. ClinPGx [clinpgx.org]
- 11. Molecular Pathways: AXL, a Membrane Receptor Mediator of Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A pathway map of AXL receptor-mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Establishing Dual Resistance to EGFR-TKI and MET-TKI in Lung Adenocarcinoma Cells In Vitro with a 2-step Dose-escalation Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 16. wd.vghtpe.gov.tw [wd.vghtpe.gov.tw]
- 17. PARP1 promotes EGFR-TKI drug-resistance via PI3K/AKT pathway in non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 20. researchhub.com [researchhub.com]
- 21. broadpharm.com [broadpharm.com]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 24. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
Lapisteride experimental variability and reproducibility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the experimental variability and reproducibility challenges that may be encountered when working with Lapisteride, a steroidal 5α-reductase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a steroidal 5α-reductase inhibitor.[1] The 5α-reductase enzyme is responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT). By inhibiting this enzyme, this compound reduces DHT levels, which is a key therapeutic target in conditions such as benign prostatic hyperplasia (BPH) and androgenetic alopecia.[1]
Q2: What are the known isoforms of 5α-reductase, and does this compound show selectivity?
There are two main isoforms of the 5α-reductase enzyme, type I and type II. Other inhibitors in this class, such as finasteride, primarily inhibit the type II isoenzyme, while dutasteride inhibits both type I and type II.[2] The specific isoform selectivity of this compound is not yet extensively documented in publicly available literature. Researchers should aim to characterize the inhibitory profile of this compound against both isoforms to understand its specific mechanism.
Q3: What are the typical experimental systems used to evaluate 5α-reductase inhibitors like this compound?
In vitro assays are commonly used to determine the inhibitory activity of compounds like this compound. These assays typically utilize:
-
Microsomal preparations from tissues expressing 5α-reductase (e.g., prostate, liver).
-
Cell lines that endogenously express or are engineered to overexpress specific 5α-reductase isoforms.
The endpoint of these assays is usually the quantification of the conversion of a substrate (e.g., radiolabeled testosterone) to its product (DHT).
Troubleshooting Guides
Q1: We are observing high variability in our IC50 values for this compound across different experimental runs. What could be the cause?
High variability in IC50 values can stem from several factors:
-
Enzyme Activity: Ensure the 5α-reductase enzyme source (microsomes or cell lysate) is of consistent quality and activity. Enzyme activity can degrade with improper storage or multiple freeze-thaw cycles.
-
Substrate Concentration: The concentration of the substrate (testosterone) relative to its Michaelis-Menten constant (Km) can influence the apparent IC50. Ensure the substrate concentration is consistent and appropriate for the assay.
-
Incubation Time: Some 5α-reductase inhibitors, like finasteride and dutasteride, are time-dependent inhibitors.[3] This means the apparent inhibition constant (Ki) can change with the incubation time.[3] It is crucial to standardize the pre-incubation and incubation times in your protocol.
-
pH of the Buffer: The two main 5α-reductase isozymes have different optimal pH ranges. The type 1 isozyme has an optimal pH of 7.0, while the type 2 isozyme's optimal pH is around 5.0.[4] Small variations in buffer pH can significantly impact enzyme activity and inhibitor potency.
Q2: Our negative controls (no inhibitor) show low or no 5α-reductase activity. How can we troubleshoot this?
Low enzyme activity in the control group can be due to:
-
Inactive Enzyme: The enzyme preparation may have lost activity due to improper storage or handling. It is recommended to aliquot the enzyme and avoid repeated freeze-thaw cycles.
-
Cofactor Degradation: 5α-reductase requires NADPH as a cofactor. Ensure the NADPH solution is freshly prepared and stored correctly, as it is prone to degradation.
-
Sub-optimal Assay Conditions: Verify that the buffer composition, pH, and temperature are optimal for the specific 5α-reductase isoform being studied.
Q3: We are seeing inconsistent results when comparing our in vitro data with cellular assays. What could explain this discrepancy?
Discrepancies between in vitro and cellular assays can arise from:
-
Cellular Uptake and Efflux: The cell membrane may limit the intracellular concentration of this compound. Active efflux pumps could also be transporting the compound out of the cells.
-
Metabolism of the Compound: Cells may metabolize this compound, leading to a lower effective concentration at the target enzyme.
-
Off-target Effects: In a cellular context, this compound might have off-target effects that indirectly influence the 5α-reductase pathway or cell viability.
Quantitative Data Summary
Due to the limited publicly available experimental data for this compound, the following table provides a comparative overview of other well-characterized 5α-reductase inhibitors to serve as a reference. The entry for this compound is a placeholder to illustrate how experimental data for this compound would be presented.
| Compound | Target Isoform(s) | IC50 (nM) - Type I | IC50 (nM) - Type II | Key Characteristics |
| This compound | Data not available | Data not available | Data not available | Steroidal 5α-reductase inhibitor.[1] |
| Finasteride | Type II > Type I | ~300-500 | ~5-25 | Time-dependent inhibitor.[3] |
| Dutasteride | Type I and Type II | ~2-7 | ~1-2 | Potent dual inhibitor, also time-dependent.[3] |
Note: IC50 values can vary depending on the experimental conditions.
Experimental Protocols
Representative Protocol for In Vitro 5α-Reductase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory potential of this compound on 5α-reductase activity in a microsomal preparation.
-
Preparation of Reagents:
-
Assay Buffer: Prepare a buffer appropriate for the target isoform (e.g., pH 5.5 for type II or pH 7.0 for type I).
-
Cofactor Solution: Prepare a fresh solution of NADPH in the assay buffer.
-
Substrate Solution: Prepare a solution of radiolabeled testosterone (e.g., [1,2,6,7-3H]-Testosterone) in an appropriate solvent like ethanol.
-
Inhibitor Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).[1]
-
Enzyme Preparation: Use a commercially available or in-house prepared microsomal fraction from a relevant tissue source.
-
-
Assay Procedure:
-
In a microcentrifuge tube, add the assay buffer, inhibitor solution (at various concentrations), and the enzyme preparation.
-
Pre-incubate the mixture for a defined period (e.g., 15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the cofactor (NADPH) and the radiolabeled substrate (testosterone).
-
Incubate the reaction mixture for a standardized time (e.g., 30-60 minutes) at 37°C.
-
Stop the reaction by adding a quenching solution (e.g., a mixture of ethyl acetate and a non-radiolabeled carrier steroid).
-
Extract the steroids from the aqueous phase using an organic solvent (e.g., ethyl acetate).
-
Separate the substrate (testosterone) from the product (DHT) using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantify the amount of radiolabeled DHT produced using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Visualizations
Caption: 5α-Reductase Signaling Pathway and the inhibitory action of this compound.
References
Adjusting Lapisteride treatment duration for optimal results
This guide provides troubleshooting and frequently asked questions for researchers utilizing Lapisteride, a potent and selective inhibitor of 5α-reductase.[1][2] Proper experimental design, particularly concerning treatment duration, is critical for obtaining accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a steroidogenesis inhibitor.[3] Specifically, it is a 5α-reductase inhibitor, which blocks the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT).[1][2] This inhibition leads to a reduction in DHT-mediated signaling pathways, which are implicated in cell proliferation in certain hormone-sensitive tissues.[1]
Q2: I am not seeing the expected inhibitory effect on cell proliferation. Could the treatment duration be too short?
A2: This is a common issue. The optimal treatment duration for this compound is dependent on your experimental goals and the specific cell type being used.[4] For effects on protein expression, which involves transcription and translation, a longer treatment time of up to 72 hours may be necessary.[4] However, for observing more immediate effects on signaling pathways, such as changes in protein phosphorylation, a much shorter duration of a few minutes to a couple of hours might be sufficient.[4] It is recommended to perform a time-course experiment to determine the optimal duration for your specific model system.[5]
Q3: My results are inconsistent between experiments. What are some potential causes related to treatment duration?
A3: Inconsistent results can arise from several factors.[6] With respect to treatment duration, ensure that the timing of drug application and endpoint analysis is precisely controlled in every experiment.[7] Cell confluence at the time of treatment and at the end of the experiment can also significantly impact results.[8] It is advisable to establish a consistent cell seeding density that prevents overconfluence, even at the longest time points.[8] Additionally, for longer experiments, nutrient depletion and acidification of the media can affect cell health and drug efficacy; consider re-feeding cells with fresh media and drug.[7][9]
Q4: How do I establish the optimal treatment duration for my cell line?
A4: To determine the optimal treatment duration, a time-course experiment is recommended.[5] This involves treating your cells with a fixed, effective concentration of this compound and collecting samples at various time points (e.g., 6, 12, 24, 48, and 72 hours).[4][8] The ideal duration will be the shortest time required to observe the desired, stable effect without causing undue cellular stress or off-target effects.[5]
Q5: Can the duration of this compound treatment be too long?
A5: Yes. Prolonged exposure to any drug can lead to secondary effects, such as cytotoxicity, altered metabolism, or the activation of compensatory signaling pathways. For instance, some cells may lose their adherence over extended treatment periods.[4] It is crucial to distinguish the primary pharmacological effects of this compound from these secondary, potentially confounding results. A time-course experiment can help identify a window where the primary effects are clear and secondary effects are minimal.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No observable effect of this compound | Treatment duration is too short. | Perform a time-course experiment to identify the optimal treatment duration for your specific cell line and endpoint.[5] For changes in protein expression, longer incubation times (e.g., 24-72 hours) may be necessary.[4] |
| Drug instability. | Ensure proper storage of this compound stock solutions. Some compounds are sensitive to light or temperature.[5] Prepare fresh dilutions for each experiment. | |
| High variability between replicates | Inconsistent cell seeding density. | Optimize and standardize the initial cell number to ensure that cells are in a logarithmic growth phase and do not become overconfluent during the experiment.[7][9] |
| Edge effects in multi-well plates. | Avoid using the outer wells of plates for treatment groups, as they are more prone to evaporation and temperature fluctuations. Fill outer wells with sterile PBS or media. | |
| Unexpected cytotoxicity | Treatment duration is too long. | Reduce the treatment time. Determine the maximum duration that does not cause significant cell death in your vehicle-treated control group. |
| Drug concentration is too high. | Perform a dose-response curve to identify the optimal concentration. The goal is to find the lowest concentration that produces the desired effect.[5] | |
| Results are not reproducible | Procedural or systematic error. | Review and standardize all experimental steps, from cell plating to final measurements.[6] Ensure all reagents are within their expiration dates and that equipment is properly calibrated.[10] |
| Changes in cell culture conditions. | Maintain consistent cell culture practices, including media composition, passage number, and incubator conditions (CO2, temperature, humidity). |
Experimental Protocols
Protocol: Time-Course Experiment to Determine Optimal this compound Duration
-
Cell Seeding: Plate cells at a density that will prevent them from reaching over 80% confluency by the final time point of the experiment.[8] Allow cells to adhere and resume logarithmic growth for 24 hours.
-
Drug Preparation: Prepare a fresh stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions to the desired final concentration in pre-warmed cell culture media. Include a vehicle-only control.
-
Treatment: Replace the existing media in your cell culture plates with the media containing this compound or the vehicle control.
-
Time Points: At each designated time point (e.g., 0, 6, 12, 24, 48, 72 hours), harvest the cells or perform your endpoint assay.
-
Analysis: Analyze the collected samples to measure your desired outcome (e.g., cell viability, protein expression, gene expression).
-
Optimal Duration Determination: The optimal duration is the earliest time point at which a stable and significant effect is observed compared to the vehicle control, without evidence of significant cytotoxicity in the control wells.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for a time-course experiment.
References
- 1. What is the mechanism of Epristeride? [synapse.patsnap.com]
- 2. 5α-Reductase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Steroidogenesis inhibitor - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. bitesizebio.com [bitesizebio.com]
- 6. quora.com [quora.com]
- 7. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 10. m.youtube.com [m.youtube.com]
Validation & Comparative
A Comparative Analysis of Lapisteride and Dutasteride in 5-Alpha Reductase Inhibition
For researchers and professionals in drug development, understanding the nuanced differences between 5-alpha reductase inhibitors is critical for advancing therapeutic strategies, particularly in androgen-dependent conditions. This guide provides a detailed comparison of the efficacy of two prominent inhibitors, Finasteride (often referred to in some contexts as Lapisteride) and Dutasteride, supported by experimental data, detailed methodologies, and visual representations of key pathways and workflows.
Mechanism of Action: Inhibition of 5-Alpha Reductase
Both Finasteride and Dutasteride are inhibitors of the 5-alpha reductase enzyme, which is responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT).[1][2][] DHT plays a crucial role in the pathogenesis of conditions such as benign prostatic hyperplasia (BPH) and androgenetic alopecia.[] There are three known isoenzymes of 5-alpha reductase.[4][5] Finasteride primarily inhibits the type II and III isoenzymes, while Dutasteride is a more potent dual inhibitor of all three types (I, II, and III).[1][4][5][6] This broader spectrum of inhibition by Dutasteride leads to a more significant reduction in systemic DHT levels.[4][7]
Quantitative Comparison of Efficacy
The following tables summarize the key quantitative data comparing the inhibitory potency and clinical efficacy of Finasteride and Dutasteride.
Table 1: Inhibitory Potency (IC50 Values)
| Compound | 5α-Reductase Type I (IC50) | 5α-Reductase Type II (IC50) | 5α-Reductase Type III (IC50) |
| Finasteride | ~360 nM[4] | 1.9 nM - 69 nM[4] | ~17.4 nM[4] |
| Dutasteride | ~7 nM[4] | 0.0048 µM (4.8 nM) - 6 nM[4][8] | ~0.33 nM[4] |
Table 2: Effect on Dihydrotestosterone (DHT) Levels
| Compound (Dosage) | Serum DHT Reduction | Intraprostatic DHT Reduction | Scalp DHT Reduction |
| Finasteride (5 mg/day) | ~70-73%[7][9] | ~70-90%[4] | ~41%[2] |
| Dutasteride (0.5 mg/day) | >90%[4][7][9] | ~94-99%[4][10][11] | >51%[2] |
Table 3: Clinical Efficacy in Androgenetic Alopecia (24-week study)
| Efficacy Parameter | Finasteride (1 mg/day) | Dutasteride (0.5 mg/day) |
| Baseline Total Hair Count (per cm²) | 227 | 223 |
| 24-week Total Hair Count (per cm²) | 231 | 246 |
| Change in Total Hair Count | +4 | +23 |
| Baseline Thin Hair Count (per cm²) | 67 | 65 |
| 24-week Thin Hair Count (per cm²) | 66 | 57 |
| Change in Thin Hair Count | -1 | -8 |
Source: A randomized controlled open-label, evaluator-blinded study comparing the efficacy of dutasteride and finasteride in men with androgenetic alopecia.[1][6]
Experimental Protocols
A generalized experimental workflow for assessing 5-alpha reductase inhibitors is outlined below.
Detailed Methodology: In Vitro 5-Alpha Reductase Inhibition Assay
This protocol is a composite based on methods described in the literature for determining the inhibitory activity of compounds against 5-alpha reductase.[12][13]
-
Enzyme Preparation:
-
An enzyme suspension of testosterone 5α-reductase is prepared from the homogenate of the ventral prostate of male Sprague-Dawley rats.[13] Alternatively, cell lines overexpressing specific 5-alpha reductase isozymes can be used.[14]
-
The tissue is minced and homogenized in a suitable buffer. The homogenate is then centrifuged to obtain the microsomal fraction, which contains the 5-alpha reductase enzyme.
-
-
Inhibition Assay:
-
The test compound (Finasteride or Dutasteride) and/or a vehicle control is pre-incubated with the enzyme suspension (e.g., 20 µg/ml enzyme in a modified phosphate buffer at pH 6.5) for a specified time (e.g., 15 minutes) at 37°C.[8]
-
The enzymatic reaction is initiated by the addition of the substrate, typically radiolabeled testosterone (e.g., [1,2,6,7-³H]testosterone), at a concentration near its Km value (e.g., 0.9 µM).[8][13]
-
The reaction mixture is incubated for a further period (e.g., 30 minutes) at 37°C.[8]
-
The reaction is terminated by the addition of a strong acid, such as 1 N HCl.[8]
-
-
Product Quantification and Data Analysis:
-
The substrate (testosterone) and the product (dihydrotestosterone) are separated using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[12]
-
The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the test compound to the control.
-
IC50 values are then determined from the inhibitory activity at several concentrations using linear regression analysis.[13]
-
Conclusion
The available experimental data consistently demonstrates that Dutasteride is a more potent inhibitor of 5-alpha reductase than Finasteride, owing to its inhibition of all three known isoenzymes. This leads to a more profound and comprehensive suppression of both systemic and tissue-specific DHT levels. In clinical applications such as the treatment of androgenetic alopecia, this enhanced biochemical efficacy translates to superior outcomes in hair growth and the reversal of hair miniaturization.[1][6][16] While both drugs are effective, the dual-isozyme inhibition by Dutasteride provides a more robust therapeutic effect. The choice between these inhibitors for future research and development should consider this differential efficacy profile.
References
- 1. Superiority of dutasteride over finasteride in hair regrowth and reversal of miniaturization in men with androgenetic alopecia: A randomized controlled open-label, evaluator-blinded study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The efficacy and safety of dutasteride compared with finasteride in treating men with androgenetic alopecia: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and development of 5α-reductase inhibitors - Wikipedia [en.wikipedia.org]
- 5. List of 5α-reductase inhibitors - Wikipedia [en.wikipedia.org]
- 6. Superiority of dutasteride over finasteride in hair regrowth and reversal of miniaturization in men with androgenetic alopecia: A randomized controlled open-label, evaluator-blinded study - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 7. Comparison of Clinical Trials With Finasteride and Dutasteride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 9. The Effect of 5α-Reductase Inhibition With Dutasteride and Finasteride on Bone Mineral Density, Serum Lipoproteins, Hemoglobin, Prostate Specific Antigen and Sexual Function in Healthy Young Men - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The effect of dutasteride on intraprostatic dihydrotestosterone concentrations in men with benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of dutasteride on intraprostatic androgen levels in men with benign prostatic hyperplasia or prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Isolation and HPLC Quantitative Determination of 5α-Reductase Inhibitors from Tectona grandis L.f. Leaf Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Spectrophotometric Method for the Assay of Steroid 5α-Reductase Activity of Rat Liver and Prostate Microsomes | Semantic Scholar [semanticscholar.org]
- 16. Comparison between dutasteride and finasteride in hair regrowth and reversal of miniaturization in male and female androgenetic alopecia: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
Lapisteride: A Comparative Analysis of its Inhibitory Effect on Dihydrotestosterone Production
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Lapisteride's performance as a 5α-reductase inhibitor against other established alternatives, supported by available experimental data. The objective is to offer a clear, data-driven perspective for research and drug development purposes.
Introduction to this compound and DHT Inhibition
This compound (also known as CS-891) is a steroidal 5α-reductase inhibitor.[1] The enzyme 5α-reductase is responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT). Elevated levels of DHT are implicated in the pathophysiology of benign prostatic hyperplasia (BPH) and androgenetic alopecia (male pattern baldness). By inhibiting 5α-reductase, drugs like this compound aim to reduce DHT production, thereby mitigating its effects on target tissues.
This compound has been identified as a dual inhibitor, targeting both type 1 and type 2 isoforms of 5α-reductase.[2][3] This is a key characteristic that distinguishes it from some other 5α-reductase inhibitors. However, it is important to note that this compound was investigated for the treatment of BPH and androgenetic alopecia but was never marketed.[2]
Comparative Analysis of 5α-Reductase Inhibitors
To validate the inhibitory effect of this compound on DHT production, a comparison with well-established 5α-reductase inhibitors, Finasteride and Dutasteride, is essential.
Data Presentation: Inhibitory Potency and Efficacy
The following tables summarize the available quantitative data for this compound and its comparators.
Table 1: In Vitro Inhibitory Activity against 5α-Reductase Isoenzymes
| Compound | 5α-Reductase Type 1 (IC50) | 5α-Reductase Type 2 (IC50) | Notes |
| This compound (CS-891) | Data not available | Data not available | Identified as a dual inhibitor of type 1 and 2. |
| Finasteride | ~360 nM | 4.2 - 69 nM | Exhibits significantly higher potency for the type 2 isoenzyme.[4] |
| Dutasteride | ~6 nM | ~7 nM | Potent inhibitor of both type 1 and type 2 isoenzymes.[4] |
Table 2: In Vivo Effects on DHT Levels
| Compound | Dosage | Serum DHT Reduction | Scalp DHT Reduction |
| This compound (CS-891) | Data not available | Data not available | Data not available |
| Finasteride | 1 mg/day | ~70% | ~60-65% |
| 5 mg/day | ~70% | Not specified | |
| Dutasteride | 0.5 mg/day | >90% | ~51% |
Note: The lack of publicly available quantitative data for this compound's IC50 values and its in vivo effects on DHT levels is a significant limitation in this comparative analysis.
Experimental Protocols
This section details the methodologies for key experiments used to evaluate 5α-reductase inhibitors.
In Vitro 5α-Reductase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against 5α-reductase isoenzymes.
Materials:
-
Recombinant human 5α-reductase type 1 or type 2 enzyme
-
Testosterone (substrate)
-
NADPH (cofactor)
-
Test compound (e.g., this compound)
-
Phosphate buffer (pH 6.5)
-
Scintillation fluid
-
Radio-labeled [1,2,6,7-³H]-Testosterone
Procedure:
-
Enzyme Preparation: A microsomal fraction containing the 5α-reductase enzyme is prepared from cells overexpressing the specific isoenzyme.
-
Reaction Mixture: The assay is typically conducted in a phosphate buffer (pH 6.5). The reaction mixture contains the enzyme preparation, NADPH, and the radio-labeled testosterone.
-
Incubation: The test compound at various concentrations is pre-incubated with the enzyme and cofactor. The reaction is initiated by the addition of testosterone. The mixture is then incubated at 37°C for a specified period (e.g., 30-60 minutes).
-
Extraction: The reaction is stopped, and the steroids (testosterone and DHT) are extracted using an organic solvent like ethyl acetate.
-
Separation and Quantification: The extracted steroids are separated using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The radioactivity of the testosterone and DHT spots is quantified using a scintillation counter.
-
Data Analysis: The percentage of testosterone conversion to DHT is calculated for each concentration of the test compound. The IC50 value is then determined by plotting the percentage of inhibition against the log of the inhibitor concentration.
In Vivo Assessment of DHT Reduction in Animal Models
Objective: To evaluate the effect of a test compound on serum and tissue DHT levels in an animal model (e.g., rats or hamsters).
Procedure:
-
Animal Model: Male rats or hamsters are often used. In some protocols, the animals are castrated and then administered exogenous testosterone to create a model of androgen-dependent prostate growth.
-
Drug Administration: The test compound is administered orally or via another relevant route for a specified duration.
-
Sample Collection: At the end of the treatment period, blood and tissue samples (e.g., prostate, skin) are collected.
-
Hormone Analysis: Serum and tissue homogenates are prepared. Testosterone and DHT levels are measured using techniques such as radioimmunoassay (RIA), enzyme-linked immunosorbent assay (ELISA), or liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: The percentage reduction in DHT levels in the treated group is compared to the control (vehicle-treated) group.
This compound and α1A-Adrenergic Receptor Antagonism
A comprehensive search of the scientific literature and pharmacological databases did not yield any evidence to support the claim that this compound possesses α1A-adrenergic receptor antagonist activity. This is a critical point, as dual-action drugs targeting both 5α-reductase and α1A-adrenergic receptors are of interest for the treatment of BPH, where both prostatic growth (androgen-dependent) and smooth muscle tone (α1-adrenergic dependent) contribute to lower urinary tract symptoms.
For comparison, Tamsulosin is a well-known α1A-adrenergic receptor antagonist used in the management of BPH. Its mechanism involves the relaxation of smooth muscle in the prostate and bladder neck, thereby improving urinary flow.
Table 3: α1A-Adrenergic Receptor Antagonist Activity
| Compound | α1A-Adrenoceptor Affinity (Ki) | Mechanism of Action |
| This compound (CS-891) | Data not available | No evidence of α1A-adrenergic receptor antagonism found. |
| Tamsulosin | ~0.2 - 5.9 nM | Selective antagonist of α1A and α1D-adrenergic receptors. |
Visualizing the Mechanisms and Workflows
Signaling Pathway of 5α-Reductase and DHT Action
Caption: 5α-Reductase signaling pathway and the inhibitory action of this compound.
Experimental Workflow for 5α-Reductase Inhibition Assay
Caption: In vitro experimental workflow for determining 5α-reductase inhibition.
Logical Relationship of a Hypothetical Dual-Action Inhibitor
While there is no evidence for this compound's dual action, the following diagram illustrates the logical relationship for a hypothetical compound with both 5α-reductase and α1A-adrenergic receptor inhibitory effects.
Caption: Logical relationship of a hypothetical dual 5α-reductase and α1A-adrenergic receptor inhibitor for BPH.
Conclusion
This compound is a dual inhibitor of 5α-reductase types 1 and 2. However, a significant lack of publicly available quantitative data on its inhibitory potency (IC50 values) and its in vivo efficacy in reducing DHT levels prevents a direct and robust comparison with established drugs like Finasteride and Dutasteride. Furthermore, there is no scientific evidence to support the claim that this compound also functions as an α1A-adrenergic receptor antagonist.
For researchers and drug development professionals, while the dual 5α-reductase inhibition profile of this compound is of interest, the absence of comprehensive pharmacological data necessitates further investigation to fully characterize its potential. The provided experimental protocols can serve as a foundation for such future studies.
References
Unveiling the Cross-Reactivity Profile of Dexamethasone with Steroid Receptors: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the specificity of a steroidal drug is paramount. This guide provides an objective comparison of Dexamethasone's binding affinity and functional activity across several key steroid hormone receptors, supported by experimental data and detailed methodologies.
Dexamethasone, a potent synthetic glucocorticoid, is widely prescribed for its anti-inflammatory and immunosuppressive effects. Its primary therapeutic action is mediated through high-affinity binding to the glucocorticoid receptor (GR), leading to the modulation of target gene expression. However, due to structural similarities with other endogenous steroid hormones, the potential for Dexamethasone to interact with other steroid receptors, such as the androgen receptor (AR), estrogen receptor (ER), and progesterone receptor (PR), is a critical aspect of its pharmacological profile. This guide delves into the cross-reactivity of Dexamethasone, presenting quantitative data to facilitate a clear comparison of its activity on these non-target receptors.
Comparative Analysis of Receptor Binding and Functional Activity
To quantify the cross-reactivity of Dexamethasone, its binding affinity and functional activity were assessed for the glucocorticoid, androgen, estrogen, and progesterone receptors. The following table summarizes the key quantitative data from competitive binding assays and functional reporter gene assays.
| Receptor | Ligand | Binding Affinity (IC50/Ki) | Functional Activity (EC50) | Activity Type |
| Glucocorticoid Receptor (GR) | Dexamethasone | IC50: 3.5 nM[1] | EC50: 0.5 nM - 12.6 nM[1] | Agonist |
| Androgen Receptor (AR) | Dexamethasone | RBA: Low (relative to R1881)[2] | No direct agonist activity reported in some studies[3] | Modulatory effects observed |
| Estrogen Receptor (ER) | Dexamethasone | No significant binding reported | No significant agonist activity at concentrations up to 10 nM | No direct agonist activity |
| Progesterone Receptor (PR) | Dexamethasone | IC50: >2000 nM[1] | Not a direct agonist; can act as a competitive antagonist to progesterone | Antagonist |
Note: RBA stands for Relative Binding Affinity. A higher IC50/Ki value indicates lower binding affinity. A lower EC50 value indicates higher potency as an agonist.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the canonical signaling pathway of Dexamethasone through the glucocorticoid receptor and the potential points of cross-reactivity with other steroid receptor pathways. Additionally, a generalized workflow for assessing steroid receptor cross-reactivity is provided.
References
Head-to-Head Comparison: Lapisteride and Epristeride in 5α-Reductase Inhibition
In the landscape of therapeutic agents targeting androgen-related conditions, inhibitors of the 5α-reductase enzyme family play a pivotal role. These enzymes are critical for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT), a key driver in the pathophysiology of benign prostatic hyperplasia (BPH) and androgenic alopecia. This guide provides a detailed head-to-head comparison of two such inhibitors: Lapisteride and Epristeride, with a focus on their mechanisms of action, isoform selectivity, and available clinical and preclinical data.
While extensive research and clinical findings are available for Epristeride, publicly accessible quantitative experimental data for this compound is limited. This guide will present the available information for a comprehensive comparison.
Mechanism of Action and Isoform Selectivity
Both this compound and Epristeride function by inhibiting 5α-reductase, but they exhibit different specificities for the enzyme's isoforms. There are three known isoforms of 5α-reductase: type 1, type 2, and type 3. Type 1 is predominantly found in the skin and liver, while type 2 is the primary isoform in the prostate.
This compound (CS-891) is a dual inhibitor, targeting both type 1 and type 2 isoforms of 5α-reductase.[1] This dual inhibition suggests a broader spectrum of activity, potentially impacting DHT production in both the prostate and the skin. This compound was under investigation for the treatment of BPH and androgenic alopecia, but it was never marketed.[1]
Epristeride , on the other hand, is a selective inhibitor of 5α-reductase type 2 .[2] Its targeted action on the isoform prevalent in the prostate makes it a focused therapeutic for BPH. Epristeride is a non-competitive inhibitor of the type II 5α-reductase.[]
Comparative Efficacy and Potency
A direct quantitative comparison of the inhibitory potency (e.g., IC50 values) of this compound and Epristeride is challenging due to the scarcity of publicly available preclinical data for this compound.
Epristeride: In vitro studies have demonstrated the dose-dependent inhibitory effect of Epristeride on prostate cells. For instance, in cultured human prostate stromal cells, Epristeride inhibited testosterone-induced proliferation at concentrations ranging from 1 x 10⁻⁹ to 3 x 10⁻⁷ M.[4]
This compound: While specific IC50 values for this compound are not readily available in the reviewed literature, its characterization as a dual inhibitor of type 1 and type 2 5α-reductase suggests it would demonstrate inhibitory activity against both isoforms in enzymatic assays.[1]
Clinical Data Summary
Epristeride has been clinically evaluated for the treatment of BPH. A clinical trial involving 141 patients with BPH provides insight into its efficacy and safety profile.
| Parameter | Epristeride Clinical Trial Data (BPH) |
| Dosage | 5 mg, administered orally twice daily |
| Treatment Duration | 120 days |
| Total Efficacy Rate | 81.29% |
| Adverse Reactions | - Exanthem (0.72%)- Nausea and vomiting (0.72%)- Insomnia (0.72%)- Tinnitus (0.72%)- Erectile dysfunction (2.16%) |
| Discontinuation due to Side Effects | 1.44% |
| Data from a clinical trial on the efficacy of Epristeride in treating benign prostatic hyperplasia.[5] |
This compound was investigated for BPH and androgenic alopecia, but clinical trial data is not publicly available, preventing a direct comparison of its clinical efficacy and safety with Epristeride.[1]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the common signaling pathway affected by 5α-reductase inhibitors and a general experimental workflow for their evaluation.
Caption: Inhibition of Testosterone to DHT Conversion.
Caption: Drug Development Workflow for 5α-Reductase Inhibitors.
Experimental Protocols
In Vitro 5α-Reductase Inhibition Assay (General Protocol)
A common method to determine the inhibitory potential of compounds like this compound and Epristeride involves an in vitro enzymatic assay.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against 5α-reductase.
Materials:
-
Human 5α-reductase enzyme (recombinant or from tissue homogenates, e.g., prostate)
-
Testosterone (substrate)
-
NADPH (cofactor)
-
Test compounds (this compound, Epristeride)
-
Assay buffer (e.g., potassium phosphate buffer, pH 6.5)
-
Scintillation fluid and vials
-
Radiolabeled [³H]-Testosterone
Procedure:
-
Prepare a reaction mixture containing the assay buffer, NADPH, and the 5α-reductase enzyme.
-
Add varying concentrations of the test compound (or vehicle control) to the reaction mixture and pre-incubate.
-
Initiate the enzymatic reaction by adding [³H]-Testosterone.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a quenching solution (e.g., a mixture of ethyl acetate and methanol).
-
Extract the steroids from the aqueous phase using an organic solvent.
-
Separate the substrate ([³H]-Testosterone) from the product ([³H]-DHT) using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantify the amount of [³H]-DHT formed using liquid scintillation counting.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Clinical Trial Protocol for Epristeride in BPH (Summarized)
The following summarizes the methodology of a clinical study evaluating Epristeride for BPH.[5]
Objective: To assess the clinical safety and efficacy of Epristeride in patients with BPH.
Study Design:
-
A multi-center, open-label clinical trial.
Participant Population:
-
141 male patients aged 50 to 83 years with a diagnosis of BPH.
Intervention:
-
Epristeride 5 mg tablets administered orally, twice daily for 120 days.
Efficacy Assessment:
-
International Prostate Symptom Score (IPSS): To evaluate the severity of urinary symptoms.
-
Maximum Urinary Flow Rate (Qmax): Measured by uroflowmetry to assess bladder outlet obstruction.
-
Prostate Volume (V): Determined by transrectal ultrasound.
-
Residual Urine Volume (Ru): Measured by ultrasound post-voiding.
Safety Assessment:
-
Monitoring and recording of all adverse events.
-
Laboratory tests (hematology, blood chemistry, urinalysis) at baseline and throughout the study.
Conclusion
Epristeride is a selective 5α-reductase type 2 inhibitor with demonstrated clinical efficacy and a generally favorable safety profile in the treatment of BPH. Its mechanism is well-characterized, focusing on the primary enzyme isoform responsible for prostatic DHT production.
This compound, a dual inhibitor of both type 1 and type 2 5α-reductase, presents a different therapeutic profile. Its broader inhibition spectrum could theoretically offer advantages in conditions where both isoforms are implicated, such as in certain dermatological conditions. However, the lack of publicly available quantitative preclinical and clinical data for this compound prevents a direct and robust head-to-head comparison with Epristeride in terms of potency, clinical efficacy, and safety. Further research and data disclosure would be necessary to fully elucidate the comparative therapeutic potential of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Epristeride is a selective and specific uncompetitive inhibitor of human steroid 5 alpha-reductase isoform 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alpha Reductase Inhibitors: What They Treat, Side Effects, and More [webmd.com]
- 5. The role of 5-alpha reductase inhibitors in prostate pathophysiology: Is there an additional advantage to inhibition of type 1 isoenzyme? - PMC [pmc.ncbi.nlm.nih.gov]
An In Vivo Comparative Analysis of Lapisteride and Saw Palmetto Extract for Androgen-Mediated Conditions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vivo comparison of Lapisteride, a 5α-reductase inhibitor, and Saw Palmetto extract, a phytotherapeutic agent, in the context of benign prostatic hyperplasia (BPH) and androgenetic alopecia (AGA). The following sections detail their mechanisms of action, comparative efficacy based on experimental data, and the methodologies employed in key in vivo studies.
Mechanism of Action: A Tale of Two Inhibitors
Both this compound and Saw Palmetto extract exert their therapeutic effects by modulating the androgen signaling pathway, primarily by inhibiting the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT). However, their specific mechanisms of action differ in terms of selectivity and breadth.
This compound , as a 5α-reductase inhibitor, specifically targets the 5α-reductase enzyme responsible for the conversion of testosterone to DHT. This targeted inhibition leads to a significant reduction in DHT levels in androgen-sensitive tissues like the prostate and hair follicles.
Saw Palmetto extract , on the other hand, is understood to have a more complex and multifactorial mechanism. While it also exhibits 5α-reductase inhibitory activity, it is considered a non-competitive inhibitor of both type I and type II isoforms of the enzyme.[1] Additionally, Saw Palmetto extract is believed to interfere with DHT's ability to bind to androgen receptors and may possess anti-inflammatory properties.[2]
Comparative Efficacy in Benign Prostatic Hyperplasia (BPH)
In vivo animal models, particularly the testosterone-induced BPH rat model, have been instrumental in evaluating the efficacy of this compound and Saw Palmetto extract in reducing prostate enlargement.
| Parameter | Finasteride (this compound Proxy) | Saw Palmetto Extract | Placebo/Control | Citation |
| Prostate Weight Reduction | Significant reduction | Significant reduction, but potentially less than finasteride | No significant change | [3][4] |
| Serum DHT Reduction | ~70-90% | ~30-50% | No significant change | [2][5][6] |
| Prostatic DHT Reduction | Significant reduction | 32% reduction | No significant change | [7] |
| Improvement in Urinary Flow Rate | Significant improvement | Similar improvement to finasteride in some studies | No significant change | [8] |
| Reduction in International Prostate Symptom Score (IPSS) | Significant reduction | Similar improvement to finasteride in some studies | No significant change | [8][9] |
Comparative Efficacy in Androgenetic Alopecia (AGA)
Clinical studies in humans have provided insights into the comparative efficacy of these two agents for the treatment of hair loss.
| Parameter | Finasteride (this compound Proxy) | Saw Palmetto Extract | Placebo/Control | Citation |
| Increase in Hair Growth | 68% of subjects showed improvement | 38% of subjects showed improvement | Minimal to no improvement | [10][11] |
| Improvement in Hair Quality | Significant improvement | 60% of users reported improvement | Minimal to no improvement | [12] |
| Increase in Hair Density | Significant increase | 83.3% of users reported increased density | Minimal to no improvement | [12] |
| Stabilization of Hair Loss | High rate of stabilization | 52% of users reported stabilization | Progressive hair loss | [10][12] |
| Serum DHT Reduction | ~70% | ~20-30% | No significant change | [5] |
Experimental Protocols
The following are representative experimental protocols for in vivo studies evaluating the efficacy of 5α-reductase inhibitors and Saw Palmetto extract.
Testosterone-Induced Benign Prostatic Hyperplasia in Rats
This is a widely used preclinical model to screen for potential BPH therapies.
Detailed Methodology:
-
Animal Model: Male Wistar or Sprague-Dawley rats, typically 8-10 weeks old, are used.
-
Acclimatization: Animals are allowed to acclimate to the laboratory environment for at least one week with free access to food and water.
-
Orchidectomy: To eliminate endogenous testosterone production, rats undergo bilateral orchidectomy (castration) under anesthesia. A sham operation is performed on the control group.
-
BPH Induction: Following a recovery period of approximately 7 days, BPH is induced by daily subcutaneous injections of testosterone propionate (dissolved in a vehicle like corn oil) for 4 weeks.[13][14]
-
Treatment Administration: Concurrently with testosterone administration, the animals are divided into treatment groups:
-
Endpoint Analysis: At the end of the treatment period, the animals are euthanized. Blood samples are collected for hormonal analysis (testosterone and DHT). The prostates are dissected, weighed, and processed for histological examination to assess the degree of hyperplasia.
Clinical Trial for Androgenetic Alopecia in Males
This protocol outlines a typical design for a clinical trial comparing the efficacy of an oral 5α-reductase inhibitor with Saw Palmetto extract for AGA.
Detailed Methodology:
-
Study Population: Male participants aged 18-41 with mild to moderate androgenetic alopecia are recruited.
-
Study Design: A randomized, double-blind, placebo-controlled trial is conducted over a period of 12 to 24 months.[10][11]
-
Treatment Groups: Participants are randomly assigned to one of three groups:
-
Group 1: Oral this compound (or finasteride 1 mg daily).
-
Group 2: Oral Saw Palmetto extract (e.g., 320 mg daily).[10]
-
Group 3: Placebo.
-
-
Efficacy Assessments:
-
Hair Count: Change from baseline in hair count in a target area of the scalp, often measured using phototrichograms.
-
Global Photographic Assessment: Standardized photographs of the scalp are taken at baseline and at specified follow-up intervals. These are then assessed by a blinded panel of experts.
-
Patient Self-Assessment: Participants complete questionnaires to rate their perception of hair growth, hair loss, and appearance.
-
Investigator Assessment: Clinicians assess changes in hair growth based on a standardized scale.
-
-
Safety Assessments: Monitoring and recording of any adverse events throughout the study period. This includes inquiries about sexual side effects, which are a known concern with 5α-reductase inhibitors.[16]
Conclusion
In vivo evidence suggests that both this compound (represented by finasteride) and Saw Palmetto extract are effective in mitigating the effects of androgen-mediated conditions like BPH and AGA. This compound, as a potent and specific 5α-reductase inhibitor, generally demonstrates a greater and more consistent reduction in DHT levels, which often translates to superior clinical efficacy, particularly in more advanced conditions.[10][11]
Saw Palmetto extract, with its multifaceted mechanism of action, also shows significant therapeutic benefits and is often associated with a more favorable side-effect profile, especially concerning sexual adverse events.[8] The choice between these agents in a clinical or research setting will depend on the specific application, the severity of the condition, and the desired balance between efficacy and tolerability. Further head-to-head in vivo studies are warranted to fully elucidate the comparative dose-response relationships and long-term outcomes of this compound versus standardized Saw Palmetto extracts.
References
- 1. auajournals.org [auajournals.org]
- 2. xyonhealth.com [xyonhealth.com]
- 3. A phytosterol-enriched saw palmetto supercritical CO2 extract ameliorates testosterone-induced benign prostatic hyperplasia by regulating the inflammatory and apoptotic proteins in a rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Saw Palmetto vs Finasteride | PonteVita Rx [pontevitarx.com]
- 6. scandinavianbiolabs.co.uk [scandinavianbiolabs.co.uk]
- 7. Tissue effects of saw palmetto and finasteride: use of biopsy cores for in situ quantification of prostatic androgens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. experts.umn.edu [experts.umn.edu]
- 9. A double blind, placebo-controlled randomized comparative study on the efficacy of phytosterol-enriched and conventional saw palmetto oil in mitigating benign prostate hyperplasia and androgen deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Saw Palmetto vs Finasteride: How Effective Are They for Hair Loss [wimpoleclinic.com]
- 11. Comparitive effectiveness of finasteride vs Serenoa repens in male androgenetic alopecia: a two-year study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. keyomahealth.com [keyomahealth.com]
- 13. Modeling of Benign Prostatic Hyperplasia in Rats with a High Dose of Testosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. ajps.uomustansiriyah.edu.iq [ajps.uomustansiriyah.edu.iq]
- 16. A prospective, 1-year trial using saw palmetto versus finasteride in the treatment of category III prostatitis/chronic pelvic pain syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Long-Term Efficacy and Safety Profiles of 5-Alpha Reductase Inhibitors: Finasteride vs. Dutasteride
A comprehensive guide for researchers and drug development professionals on the long-term effects of two prominent 5-alpha reductase inhibitors, Finasteride and Dutasteride. This report details their comparative efficacy, safety, and underlying mechanisms of action, supported by experimental data and detailed protocols.
The inhibition of 5-alpha reductase, a key enzyme in androgen metabolism, has become a cornerstone in the management of benign prostatic hyperplasia (BPH) and androgenetic alopecia. Finasteride and Dutasteride are the two most widely prescribed 5-alpha reductase inhibitors. While both are effective, their distinct pharmacological profiles warrant a detailed comparison of their long-term effects to inform clinical research and future drug development.
Comparative Efficacy: A Quantitative Overview
Finasteride and Dutasteride differ in their mechanism of action. Finasteride selectively inhibits the Type 2 isoenzyme of 5-alpha reductase, while Dutasteride inhibits both Type 1 and Type 2 isoenzymes.[1][2] This difference in inhibitory spectrum leads to a more profound reduction in dihydrotestosterone (DHT) levels with Dutasteride.[2] Clinical studies have consistently demonstrated that Dutasteride is more potent than Finasteride in suppressing DHT.[2][3]
The following tables summarize key quantitative data from long-term comparative studies.
Table 1: Comparative Efficacy in Androgenetic Alopecia
| Parameter | Finasteride (1 mg/day) | Dutasteride (0.5 mg/day) | Source(s) |
| Target Hair Count Increase (at 24 weeks) | Significant increase from baseline | Statistically significant greater increase than Finasteride | [3] |
| Expert Panel Assessment (at 24 weeks) | Improved hair growth | Superior improvement compared to Finasteride | [3] |
| DHT Suppression (Serum) | ~70% | >90% | [2][3] |
Table 2: Comparative Efficacy in Benign Prostatic Hyperplasia (BPH)
| Parameter | Finasteride (5 mg/day) | Dutasteride (0.5 mg/day) | Source(s) |
| Prostate Volume Reduction | ~18% | ~25.7% | [4] |
| Improvement in Maximum Urinary Flow Rate (Qmax) | Significant improvement | Similar improvement to Finasteride | [1] |
| Reduction in Risk of Acute Urinary Retention (AUR) & BPH-related Surgery | Significant reduction | Similar reduction to Finasteride | [1][5] |
| DHT Suppression (Serum) | ~70% | ~93% | [2] |
Long-Term Safety and Tolerability
Long-term treatment with both Finasteride and Dutasteride is generally well-tolerated, however, a range of adverse effects have been reported, primarily related to sexual function.[6] These include decreased libido, erectile dysfunction, and ejaculatory disorders.[4][7] The incidence of these side effects is broadly similar between the two drugs, with some studies suggesting a slightly higher incidence with Dutasteride, though often not reaching statistical significance.[8]
Concerns have also been raised about potential metabolic and psychological side effects with long-term use. These may include non-alcoholic fatty liver disease (NAFLD), insulin resistance, and depression.[4][9] A rare but persistent constellation of symptoms after discontinuation, termed "post-finasteride syndrome," has also been described, characterized by ongoing sexual, mental, and physical adverse effects.[10]
Table 3: Comparative Long-Term Adverse Effects
| Adverse Effect | Finasteride | Dutasteride | Source(s) |
| Decreased Libido | Reported in 3.4% to 15.8% of men | Similar incidence to Finasteride | [3][6] |
| Erectile Dysfunction | Reported in 2% to 7% of patients | Similar incidence to Finasteride, some studies show slightly higher rates | [7][8] |
| Ejaculatory Disorder | Reported | Similar incidence to Finasteride | [4][8] |
| Gynecomastia | Reported | Similar incidence to Finasteride | [4] |
| Depression/Anxiety | Reported, though a direct causal link is not firmly established | Reported | [4][7] |
| Increased risk of high-grade prostate cancer | A concern raised by the FDA, though no change in overall survival rate has been shown | A concern raised by the FDA | [4][6][11] |
Signaling Pathways and Mechanism of Action
The primary mechanism of action for both Finasteride and Dutasteride is the inhibition of the 5-alpha reductase enzyme, which is responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT).[2] DHT plays a crucial role in the development and progression of BPH and androgenetic alopecia. By reducing DHT levels, these inhibitors can halt or reverse the disease process.
Figure 1. Simplified signaling pathway of 5-alpha reductase inhibition.
Experimental Protocols
The assessment of the efficacy and safety of 5-alpha reductase inhibitors in clinical trials involves standardized methodologies. Below are outlines of typical experimental protocols.
Protocol 1: Assessment of Efficacy in Androgenetic Alopecia
-
Patient Population: Male subjects aged 18-41 with mild to moderate androgenetic alopecia.
-
Study Design: Randomized, double-blind, placebo-controlled, parallel-group study.
-
Treatment Arms:
-
Group A: Finasteride (1 mg/day)
-
Group B: Dutasteride (0.5 mg/day)
-
Group C: Placebo
-
-
Duration: 24 weeks, with follow-up assessments.
-
Primary Efficacy Endpoints:
-
Hair Count: Change from baseline in a 1-inch diameter circular area of the scalp.
-
Patient Self-Assessment: Standardized questionnaires to assess perception of hair growth.
-
Investigator and Expert Panel Assessment: Photographic assessment of hair growth.
-
-
Secondary Efficacy Endpoints:
-
Measurement of serum DHT levels.
-
Protocol 2: Assessment of Efficacy and Safety in Benign Prostatic Hyperplasia
-
Patient Population: Male subjects aged 50 and older with a clinical diagnosis of BPH, enlarged prostate, and moderate to severe symptoms.
-
Study Design: Randomized, double-blind, placebo-controlled, multicenter study.
-
Treatment Arms:
-
Group A: Finasteride (5 mg/day)
-
Group B: Dutasteride (0.5 mg/day)
-
Group C: Placebo
-
-
Duration: 2 to 4 years.
-
Primary Efficacy Endpoints:
-
Symptom Score: Change from baseline in the American Urological Association Symptom Index (AUA-SI) or International Prostate Symptom Score (IPSS).
-
Prostate Volume: Measured by transrectal ultrasound.
-
Maximum Urinary Flow Rate (Qmax): Measured by uroflowmetry.
-
-
Safety Endpoints:
-
Incidence of adverse events, particularly sexual side effects.
-
Monitoring of prostate-specific antigen (PSA) levels.
-
Figure 2. General experimental workflow for clinical trials of 5-ARIs.
Conclusion
Both Finasteride and Dutasteride are effective long-term treatments for BPH and androgenetic alopecia. Dutasteride demonstrates superior efficacy in DHT suppression and, in some studies, in promoting hair growth, which is consistent with its broader mechanism of inhibiting both 5-alpha reductase isoenzymes.[3][12] The long-term safety profiles of both drugs are comparable, with sexual dysfunction being the most commonly reported adverse effect.[8] The choice between these inhibitors may depend on the specific clinical context, patient characteristics, and a thorough discussion of the potential benefits and risks. Further long-term studies are warranted to fully elucidate the potential for rare but persistent side effects and to explore the broader metabolic implications of profound and sustained DHT suppression.
References
- 1. Comparison of clinical trials with finasteride and dutasteride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of Clinical Trials With Finasteride and Dutasteride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Superiority of dutasteride over finasteride in hair regrowth and reversal of miniaturization in men with androgenetic alopecia: A randomized controlled open-label, evaluator-blinded study - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 4. Alpha Reductase Inhibitors: What They Treat, Side Effects, and More [webmd.com]
- 5. Long-Term Experience with 5-α-Reductase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jcadonline.com [jcadonline.com]
- 7. Adverse Effects of 5-Alpha Reductase Inhibitor Therapy in Men With Androgenetic Alopecia: Is There Cause for Concern? | Actas Dermo-Sifiliográficas [actasdermo.org]
- 8. dovepress.com [dovepress.com]
- 9. Health Risks Associated with Long-Term Finasteride and Dutasteride Use: It's Time to Sound the Alarm - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 5α-Reductase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Adverse Effects and Safety of 5-alpha Reductase Inhibitors (Finasteride, Dutasteride): A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nbinno.com [nbinno.com]
Safety Operating Guide
Navigating Lapisteride Handling: A Comprehensive Safety and Operational Guide
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides essential safety, handling, and disposal protocols for Lapisteride. Designed to be your preferred resource, this guide offers procedural clarity and in-depth information to ensure safe and effective laboratory operations, fostering a culture of safety and trust.
Essential Safety Information
According to the Safety Data Sheet (SDS) provided by Sigma-Aldrich, this compound is not classified as a hazardous substance or mixture.[1] However, adherence to standard laboratory safety protocols is essential to ensure a safe working environment. The toxicological properties of this compound have not been thoroughly investigated, warranting a cautious approach.
Personal Protective Equipment (PPE)
Consistent use of appropriate PPE is the first line of defense against potential exposure and ensures a safe handling environment.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Nitrile gloves are recommended. Ensure to change gloves immediately if they become contaminated. |
| Eye Protection | Safety Glasses | Safety glasses with side shields are required. |
| Skin and Body Protection | Lab Coat | A standard laboratory coat should be worn at all times. |
Emergency First Aid Procedures
In the event of accidental exposure, follow these first aid measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek medical attention. |
| Skin Contact | Remove contaminated clothing. Rinse the affected skin area with plenty of water. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. |
| Ingestion | Do not induce vomiting. If the individual is conscious, rinse their mouth with water. Seek immediate medical advice. |
Operational and Disposal Plans
A clear operational and disposal plan is critical for the safe and efficient management of this compound in a laboratory setting.
Handling and Storage
-
Handling: Handle this compound in a well-ventilated area. Avoid the formation of dust and aerosols. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Spill Management
In case of a spill:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use an absorbent material to contain the spill.
-
Clean: Carefully sweep or scoop up the spilled material, avoiding dust generation. Place the material into a suitable, labeled container for disposal.
-
Decontaminate: Clean the spill area with a suitable detergent and water.
Disposal Plan
Dispose of waste this compound and any contaminated materials in accordance with local, state, and federal regulations.
-
Waste Collection: Collect waste this compound and any materials used for cleaning up spills (e.g., absorbent pads, contaminated gloves) in a designated, sealed, and clearly labeled waste container.
-
Disposal Route: Dispose of the chemical waste through an approved hazardous waste disposal service. Do not dispose of this compound down the drain or in the regular trash.
Experimental Protocols and Signaling Pathway
This compound is identified as a steroidogenesis inhibitor, with its name suggesting it belongs to the class of 5α-reductase inhibitors.[1] These compounds block the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT).
Representative Experimental Protocol: In Vitro 5α-Reductase Inhibition Assay
This protocol outlines a general procedure to assess the inhibitory activity of this compound on 5α-reductase in a cell-based assay.
1. Cell Culture:
- Culture a suitable cell line expressing 5α-reductase (e.g., PC-3 or LNCaP prostate cancer cells) in appropriate media supplemented with fetal bovine serum and antibiotics.
- Maintain the cells in a humidified incubator at 37°C with 5% CO2.
2. Compound Preparation:
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
- Make serial dilutions of the this compound stock solution to achieve the desired final concentrations for the assay.
3. Treatment:
- Seed the cells in 96-well plates and allow them to adhere overnight.
- Remove the culture medium and replace it with a medium containing the various concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., Finasteride).
- Incubate the cells with the compounds for a predetermined period (e.g., 24 hours).
4. Substrate Addition:
- Add the substrate, testosterone, to each well at a final concentration within the physiological range.
5. DHT Measurement:
- After a suitable incubation time, collect the cell culture supernatant.
- Measure the concentration of DHT in the supernatant using a specific and sensitive method, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Mass Spectrometry (LC-MS).
6. Data Analysis:
- Calculate the percentage of 5α-reductase inhibition for each concentration of this compound compared to the vehicle control.
- Determine the IC50 value (the concentration of this compound that causes 50% inhibition of the enzyme activity) by plotting the inhibition data against the log of the compound concentration and fitting the data to a dose-response curve.
Signaling Pathway: Inhibition of Androgen Synthesis
The following diagram illustrates the mechanism of action for a 5α-reductase inhibitor like this compound.
Caption: Mechanism of action of this compound as a 5α-reductase inhibitor.
Experimental Workflow
The following diagram outlines the general workflow for conducting an in vitro experiment with this compound.
Caption: General workflow for an in vitro this compound experiment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
